4-Chloro-6,7-diethoxyquinazoline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-chloro-6,7-diethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQPDNSSYTATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470633 | |
| Record name | 4-Chloro-6,7-diethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162363-46-4 | |
| Record name | 4-Chloro-6,7-diethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6,7-diethoxyquinazoline and its Analogue, 4-Chloro-6,7-dimethoxyquinazoline
Core Compound: 4-Chloro-6,7-dimethoxyquinazoline
4-Chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of targeted cancer therapies. Its chemical structure allows for versatile modifications, making it a valuable building block in medicinal chemistry.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 4-Chloro-6,7-dimethoxyquinazoline.
| Property | Value | Reference |
| CAS Number | 13790-39-1 | [1][2] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 224.64 g/mol | [2][3] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 183-190 °C | [1] |
| Solubility | Insoluble in water | [2] |
| Purity | >98.0% (HPLC) | [1] |
Structural Information
| Descriptor | Value | Reference |
| IUPAC Name | 4-chloro-6,7-dimethoxyquinazoline | [2] |
| SMILES | COC1=C(OC)C=C2C(Cl)=NC=NC2=C1 | [2] |
| InChI Key | LLLHRNQLGUOJHP-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of 4-Chloro-6,7-dimethoxyquinazoline is a critical process for its application in drug development. A common method involves the chlorination of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.
Synthetic Workflow Overview
A prevalent synthetic route begins with 4,5-dimethoxy-2-aminobenzoic acid, which undergoes cyclization and subsequent chlorination.
Detailed Experimental Protocol: Chlorination
This protocol details the chlorination of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.
Materials:
-
6,7-dimethoxy-3,4-dihydroquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium hydrogen carbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
A solution of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one in thionyl chloride is prepared.[4]
-
A catalytic amount of N,N-dimethylformamide is added dropwise to the solution.[4]
-
The reaction mixture is heated at reflux for 6 hours.[4]
-
After cooling, the excess thionyl chloride is removed under reduced pressure.
-
The residue is azeotroped with toluene to remove any remaining thionyl chloride.[4]
-
The residue is dissolved in dichloromethane.[4]
-
The organic solution is washed sequentially with saturated aqueous sodium hydrogen carbonate solution and brine.[4]
-
The organic phase is dried over magnesium sulfate.[4]
-
The solvent is evaporated under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.[4]
Biological Significance and Signaling Pathways
While 4-Chloro-6,7-dimethoxyquinazoline itself is primarily a synthetic intermediate, its derivatives are potent inhibitors of various protein kinases involved in cancer cell signaling. These derivatives are often ATP-competitive inhibitors, targeting the ATP-binding site of the kinase domain.
Key Targeted Signaling Pathways
Derivatives of 4-Chloro-6,7-dimethoxyquinazoline have been shown to inhibit key signaling pathways that are frequently dysregulated in cancer.
Key molecular targets for these derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can impede tumor growth and proliferation.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Blocking VEGFR disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
The development of drugs targeting these pathways is a cornerstone of modern oncology, and 4-Chloro-6,7-dimethoxyquinazoline serves as a vital scaffold for the synthesis of these targeted therapies.
References
- 1. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 4-Chloro-6,7-dimethoxyquinazoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-6,7-diethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Chloro-6,7-diethoxyquinazoline, a key intermediate in the development of targeted therapeutics.
Core Molecular Data
This compound is a substituted quinazoline derivative with significant applications in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors. Its core structure consists of a quinazoline ring system chlorinated at the 4th position and featuring two ethoxy groups at the 6th and 7th positions.
| Property | Data |
| Molecular Formula | C₁₂H₁₃ClN₂O₂[1][2][3] |
| Molecular Weight | 252.70 g/mol [1][2][3] |
| CAS Number | 162363-46-4[1][2][3][4][5] |
| Appearance | Solid[2] |
| Purity | Typically ≥97%[2][6] |
| IUPAC Name | This compound[5] |
| InChI Key | HGMQPDNSSYTATF-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCOC1=CC2=C(C=C1OCC)N=C(Cl)N=C2 |
Synthesis
The synthesis of this compound is a critical step in the development of various biologically active compounds. A common synthetic route involves the conversion of 6,7-diethoxyquinazolin-4-one.
Experimental Protocol: Synthesis of this compound
A modified literature procedure serves as the basis for the synthesis.[7] The protocol involves the following key steps:
-
Vilsmeier-Haack Reagent Formation: Oxalyl chloride is added to a solution of N,N-dimethylformamide (DMF) in a suitable solvent like 1,2-dichloroethane under an inert atmosphere (e.g., argon). This in-situ formation of the Vilsmeier-Haack reagent is characterized by vigorous gas evolution.
-
Chlorination: To the resulting slurry, 6,7-diethoxyquinazolin-4-one is added. The reaction mixture is then heated to reflux for several hours to facilitate the chlorination at the 4-position of the quinazoline ring.
-
Quenching and Isolation: The reaction is carefully quenched by the addition of an aqueous basic solution, such as sodium hydrogen phosphate (Na₂HPO₄), and cooled in an ice bath. The solid product, this compound, is then isolated by filtration.
Biological Significance and Applications
While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a crucial intermediate in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets.
Derivatives of this compound have been investigated for their potential as:
-
Anticancer Agents: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancers. The 4-anilinoquinazoline scaffold, readily synthesized from this compound, is a classic example of an EGFR inhibitor pharmacophore.
-
Antiviral and Antibacterial Agents: The versatile quinazoline ring system allows for substitutions that can lead to compounds with antimicrobial properties.
-
Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated anti-inflammatory activity.
The primary utility of this compound lies in its reactive chloro group at the 4-position, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various side chains, most notably substituted anilines, to generate libraries of compounds for screening against different biological targets.
References
- 1. 162363-46-4 | MFCD06657617 | this compound [aaronchem.com]
- 2. Quinazoline, 4-chloro-6,7-diethoxy- | CymitQuimica [cymitquimica.com]
- 3. kemix.com.au [kemix.com.au]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. This compound [synhet.com]
- 6. startbioscience.com.br [startbioscience.com.br]
- 7. osti.gov [osti.gov]
An In-depth Technical Guide to the Synthesis of 4-Chloro-6,7-diethoxyquinazoline
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Chloro-6,7-diethoxyquinazoline, a key intermediate in the development of various pharmaceutically active compounds. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
The most common and effective route to this compound involves a two-step process:
-
Cyclization: The formation of the quinazolinone ring system to produce 6,7-diethoxyquinazolin-4(3H)-one.
-
Chlorination: The conversion of the 4-hydroxy group of the quinazolinone to a chloro group.
This guide will detail the methodologies for each of these critical steps. While specific literature on the diethoxy derivative is less prevalent, the synthesis pathways are highly analogous to its well-documented dimethoxy counterpart. The provided protocols are based on established methods for these related compounds and are expected to be readily adaptable.
I. Synthesis of the Precursor: 6,7-diethoxyquinazolin-4(3H)-one
The foundational step in the synthesis of the target molecule is the construction of the 6,7-diethoxyquinazolin-4(3H)-one scaffold. This is typically achieved through the cyclization of 2-amino-4,5-diethoxybenzoic acid with a suitable one-carbon source, most commonly formamide.
Experimental Protocol: Cyclization
This protocol is adapted from established procedures for analogous compounds.
Materials:
-
2-amino-4,5-diethoxybenzoic acid
-
Formamide
-
Water
-
Acetonitrile
-
Diethyl ether
Procedure:
-
A solution of 2-amino-4,5-diethoxybenzoic acid in an excess of formamide is heated to 165-170 °C under an inert atmosphere (e.g., Nitrogen).[1]
-
The reaction is monitored by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed (typically 12 hours).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is triturated with diethyl ether, filtered, and then further purified by trituration in boiling acetonitrile for 30 minutes.[1]
-
After cooling, diethyl ether is added to facilitate precipitation.[1]
-
The final product, 6,7-diethoxyquinazolin-4(3H)-one, is collected by filtration as a white powder and dried under reduced pressure.[1]
Quantitative Data: Cyclization
The following table summarizes the typical reaction parameters for the cyclization step, with data extrapolated from the synthesis of a structurally similar compound.
| Parameter | Value | Reference |
| Starting Material | 2-amino-4,5-bis(2-methoxyethoxy)benzoate | [1] |
| Reagent | Formamide (excess) | [1] |
| Temperature | 165-170 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | 84% | [1] |
II. Chlorination of 6,7-diethoxyquinazolin-4(3H)-one
The second and final step is the conversion of the 4-hydroxy group of the quinazolinone intermediate to the target 4-chloro derivative. This is a crucial transformation that activates the molecule for subsequent nucleophilic substitution reactions. The most common and high-yielding method employs thionyl chloride (SOCl₂) as the chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Chlorination
This protocol is based on the highly efficient chlorination of the analogous 6,7-dimethoxyquinazolin-4-one.
Materials:
-
6,7-diethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium hydrogen carbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
To a solution of 6,7-diethoxyquinazolin-4(3H)-one in thionyl chloride, a catalytic amount of N,N-dimethylformamide is added dropwise.[2]
-
The reaction mixture is heated at reflux for 6 hours.[2]
-
After cooling, the excess thionyl chloride is removed under reduced pressure.[2]
-
The residue is azeotroped with toluene to remove any remaining thionyl chloride.[2]
-
The crude product is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium hydrogen carbonate solution and brine.[2]
-
The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a solid.[2]
Quantitative Data: Chlorination
The following table outlines the quantitative parameters for the chlorination reaction, based on the synthesis of 4-chloro-6,7-dimethoxyquinazoline.
| Parameter | Value | Reference |
| Starting Material | 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) | [2] |
| Reagent | Thionyl chloride (200 ml) | [2] |
| Catalyst | N,N-dimethylformamide (0.2 ml) | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 6 hours | [2] |
| Yield | 98% | [2] |
III. Synthesis Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways described above.
IV. Overall Synthesis Workflow
The complete synthesis of this compound can be visualized as a sequential two-step process. The following diagram provides a comprehensive workflow from the starting material to the final product.
References
4-Chloro-6,7-diethoxyquinazoline: A Core Precursor for Targeted Kinase Inhibitors
A Technical Guide for Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the foundation of numerous therapeutic agents.[1] This is particularly evident in oncology, where the 4-anilinoquinazoline framework has proven to be exceptionally effective for the development of potent and selective protein kinase inhibitors.[2] Among the key intermediates for constructing these inhibitors, 4-Chloro-6,7-diethoxyquinazoline stands out as a critical building block for a range of targeted therapies, most notably against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.
This technical guide provides a comprehensive overview of this compound, covering its synthesis, application in the development of kinase inhibitors, the signaling pathways they target, and the quantitative measures of their efficacy. Detailed experimental protocols and workflow visualizations are provided to serve as a practical resource for researchers and scientists in the field of drug discovery.
Synthesis of the this compound Precursor
The synthesis of this compound is a multi-step process that begins with appropriately substituted precursors, culminating in a key chlorination step. The chlorine atom at the C4 position is the critical reactive site, enabling subsequent derivatization.
Experimental Protocol: Synthesis of this compound
The synthesis typically starts from 3,4-diethoxybenzoic acid and proceeds through cyclization to form the quinazolinone core, followed by chlorination.
Step 1: Synthesis of 2-Amino-4,5-diethoxybenzoic acid This step involves the nitration of 3,4-diethoxybenzoic acid, followed by the reduction of the nitro group to an amine.
Step 2: Synthesis of 6,7-Diethoxyquinazolin-4(3H)-one
-
Combine 2-Amino-4,5-diethoxybenzoic acid with an excess of formamide.
-
Heat the mixture to approximately 160-180°C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 6,7-diethoxyquinazolin-4(3H)-one.
Step 3: Chlorination to form this compound
-
Suspend 6,7-diethoxyquinazolin-4(3H)-one in a suitable solvent such as toluene.
-
Add a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]
-
Reflux the mixture at 80-110°C for 2-5 hours until the starting material is consumed (monitored by TLC).
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) or pour it onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash with cold water and a small amount of cold solvent, and dry under vacuum to obtain this compound.
References
Spectroscopic Analysis of 4-Chloro-6,7-diethoxyquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for 4-Chloro-6,7-diethoxyquinazoline, a crucial intermediate in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper presents a comprehensive predicted analysis based on established spectroscopic principles and data from its close analogue, 4-chloro-6,7-dimethoxyquinazoline. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a plausible synthetic workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with the known data of 4-chloro-6,7-dimethoxyquinazoline.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | H-2 |
| ~7.45 | s | 1H | H-5 |
| ~7.40 | s | 1H | H-8 |
| ~4.25 | q | 4H | -O-CH₂ -CH₃ (C6 & C7) |
| ~1.50 | t | 6H | -O-CH₂-CH₃ (C6 & C7) |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C-4 |
| ~156.0 | C-7 |
| ~150.0 | C-9 |
| ~145.0 | C-2 |
| ~137.0 | C-6 |
| ~118.0 | C-5 |
| ~110.0 | C-10 |
| ~105.0 | C-8 |
| ~65.0 | -O-CH₂ -CH₃ (C6 & C7) |
| ~15.0 | -O-CH₂-CH₃ (C6 & C7) |
| Solvent: DMSO-d₆ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Strong | C-H stretch (aliphatic -CH₂-, -CH₃) |
| ~1620-1580 | Strong | C=N and C=C stretch (quinazoline ring) |
| ~1500 | Strong | C=C stretch (aromatic) |
| ~1250-1200 | Strong | C-O-C stretch (aryl ether, asymmetric) |
| ~1050-1000 | Strong | C-O-C stretch (aryl ether, symmetric) |
| ~850-750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Predicted Identity of Fragment |
| 252/254 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |
| 223 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 217 | [M - Cl]⁺ (Loss of chlorine) |
| 195 | [M - C₂H₅ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses. These protocols are based on standard laboratory practices for the characterization of quinazoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are reported relative to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-180 ppm.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the absorbance or transmittance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good ionization.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range.
-
Synthesis Workflow
As no specific signaling pathways involving this compound have been prominently documented, a logical workflow for its synthesis is presented below. This pathway is analogous to the synthesis of similar 4-chloroquinazoline derivatives.
Caption: Plausible synthetic route for this compound.
Spectroscopic Analysis Workflow
The logical flow for the characterization of the synthesized this compound is outlined in the following diagram.
Caption: Workflow for the spectroscopic characterization of the target compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 4-chloro-6,7-dialkoxyquinazolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-6,7-dialkoxyquinazolines, a class of compounds pivotal in medicinal chemistry and drug development. Due to the prevalence of the dimethoxy variant in research and literature, 4-chloro-6,7-dimethoxyquinazoline is used as a representative example for quantitative data.
Core Physical and Chemical Properties
4-chloro-6,7-dialkoxyquinazolines are heterocyclic compounds featuring a quinazoline core substituted with a chlorine atom at the 4-position and two alkoxy groups at the 6- and 7-positions. These compounds are typically white to yellow crystalline solids and are largely insoluble in water.[1][2][3] They serve as crucial synthetic intermediates in the preparation of a variety of biologically active molecules, most notably in the development of epidermal growth factor receptor (EGFR) inhibitors.[1][4]
Quantitative Data Summary for 4-chloro-6,7-dimethoxyquinazoline
The following table summarizes the key physical and chemical properties of 4-chloro-6,7-dimethoxyquinazoline, the most extensively studied compound in this class.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂[5] |
| Molecular Weight | 224.64 g/mol [5] |
| CAS Number | 13790-39-1[5] |
| Appearance | White to yellow powder/crystal[2] |
| Melting Point | 183-190 °C[2][3] |
| Boiling Point (Predicted) | 345.5 ± 37.0 °C[3] |
| Density (Predicted) | 1.321 ± 0.06 g/cm³[3] |
| Solubility | Insoluble in water[1][3] |
| Purity | >98.0% (HPLC)[2] |
Chemical Reactivity and Synthesis
The chemical reactivity of 4-chloro-6,7-dialkoxyquinazolines is dominated by the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of various functional groups, particularly amines, which is a key step in the synthesis of many kinase inhibitors.
A common synthetic route to 4-chloro-6,7-dimethoxyquinazoline involves the chlorination of 6,7-dimethoxyquinazolin-4-one. Thionyl chloride is often employed as the chlorinating agent and solvent, providing high yields.[4][6]
Experimental Workflow: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
Caption: Synthetic workflow for 4-chloro-6,7-dimethoxyquinazoline.
Experimental Protocols
Synthesis of 6,7-dimethoxyquinazolin-4-one[4]
-
A mixture of 8.0 g (0.04 mol) of 4,5-dimethoxy-2-aminobenzoic acid and 8.4 g (0.08 mol) of formamidine acetate is prepared in a 250 mL round-bottomed flask.
-
100 mL of absolute ethanol is added to the flask.
-
The mixture is refluxed for 8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the solvent is removed by rotary evaporation.
-
50 mL of a saturated sodium bicarbonate solution is added to adjust the pH to 7-8.
-
The resulting solid is filtered, washed with a small amount of water, and dried to yield 6,7-dimethoxyquinazolin-4-one.
Synthesis of 4-chloro-6,7-dimethoxyquinazoline[4]
-
6.44 g (0.031 mol) of 6,7-dimethoxyquinazolin-4-one is added to a dry 500 mL round-bottomed flask.
-
190 mL of thionyl chloride and 3 drops of N,N-dimethylformamide are added.
-
The mixture is refluxed for 5 hours.
-
After cooling to room temperature, the excess thionyl chloride is evaporated under reduced pressure.
-
The resulting yellow solid is slowly added to 100 mL of ice water with continuous stirring.
-
The pH is adjusted to approximately 7 with dilute ammonia.
-
The precipitate is filtered and dried to obtain 4-chloro-6,7-dimethoxyquinazoline.
Biological Significance and Applications in Drug Development
4-chloro-6,7-dialkoxyquinazolines are crucial intermediates in the synthesis of targeted cancer therapies.[7][8] Their derivatives have been shown to be potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] By inhibiting these signaling pathways, which are often dysregulated in cancer, these compounds can impede tumor growth, metastasis, and angiogenesis.[4][7] Gefitinib, an EGFR inhibitor, is a notable example of a drug synthesized using a 4-chloro-6,7-dimethoxyquinazoline intermediate.[4]
Signaling Pathway Inhibition
Caption: Inhibition of oncogenic signaling pathways by derivatives.
References
- 1. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 [chemicalbook.com]
- 2. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide on the Mechanism of Action of 4-Chloro-6,7-diethoxyquinazoline in EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold represents a cornerstone in the development of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This technical guide delves into the mechanistic underpinnings of 4-chloro-6,7-diethoxyquinazoline as a putative EGFR inhibitor. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from the well-established structure-activity relationships (SAR) of closely related 4-anilinoquinazoline analogs to provide a comprehensive overview of its likely mechanism of action, binding interactions, and methods for its biological evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel EGFR-targeted therapies.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various human cancers, making it a prime target for therapeutic intervention. The 4-anilinoquinazoline core has emerged as a highly successful pharmacophore for the design of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs). Marketed drugs such as gefitinib and erlotinib feature this core structure and have demonstrated significant clinical efficacy.
The this compound molecule belongs to this class of compounds. The quinazoline ring system serves as the primary anchor, occupying the adenine-binding pocket of the EGFR kinase domain. The substituents on this core, including the chloro group at the 4-position and the diethoxy groups at the 6 and 7-positions, are crucial for modulating potency, selectivity, and pharmacokinetic properties. The 6,7-dialkoxy substitution, in particular, is a common feature in many potent EGFR inhibitors, contributing to favorable interactions within the active site.
Putative Mechanism of Action and Binding Mode
Based on the extensive structural and mechanistic data available for analogous 4-anilinoquinazoline EGFR inhibitors, the mechanism of action for this compound is predicated on its function as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.
The proposed binding mode within the EGFR active site involves key interactions:
-
Hinge Region Interaction: The quinazoline nitrogen at position 1 (N1) is expected to form a critical hydrogen bond with the backbone amide of Methionine 793 (Met793) in the hinge region of the EGFR kinase domain. This interaction is a canonical feature of quinazoline-based inhibitors and is essential for anchoring the molecule in the ATP-binding pocket.
-
Hydrophobic Interactions: The quinazoline ring itself, along with the diethoxy groups, is anticipated to engage in extensive hydrophobic interactions with non-polar residues lining the active site. These may include Leu718, Val726, Ala743, and Leu844.
-
Role of the 4-Chloro Substituent: The chlorine atom at the 4-position acts as a leaving group in the synthesis of 4-anilinoquinazoline derivatives, which are typically the final active inhibitors. However, if considering the 4-chloro compound itself as a potential inhibitor, it would occupy the space where the anilino moiety of more complex inhibitors resides. Its interaction would be primarily hydrophobic.
-
Contribution of the 6,7-Diethoxy Groups: The ethoxy groups at the 6 and 7-positions are predicted to extend into a hydrophobic pocket, enhancing the overall binding affinity.
The collective effect of these interactions is the steric blockade of the ATP-binding site, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This, in turn, inhibits the downstream signaling cascades responsible for tumor cell growth and survival.
Quantitative Analysis of EGFR Inhibition
Table 1: EGFR Inhibitory Activity of Representative 4-Anilinoquinazoline Analogs
| Compound | Target | IC50 (nM) | Assay Type |
| Gefitinib | EGFR (Wild-Type) | 2 - 37 | Kinase Assay |
| Erlotinib | EGFR (Wild-Type) | 2 | Kinase Assay |
| Lapatinib | EGFR & HER2 | 10.8 & 9.8 | Kinase Assay |
| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.4 | Radiometric Binding Assay |
| 4-(3-iodoanilino)-6,7-diethoxyquinazoline | EGFR | 0.5 | Radiometric Binding Assay |
Note: The data presented is for comparative purposes and is derived from various literature sources. The exact inhibitory potential of this compound would need to be determined experimentally.
Experimental Protocols for Evaluation
To ascertain the EGFR inhibitory activity of this compound, a series of in vitro and cell-based assays would be required. The following provides a detailed methodology for a representative in vitro kinase assay.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human EGFR.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
This compound (test compound)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 pM).
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the poly(Glu, Tyr) substrate to their final working concentrations in kinase buffer.
-
Assay Reaction:
-
Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the poly(Glu, Tyr) substrate and ATP (at a concentration close to its Km for EGFR).
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
Caption: In Vitro EGFR Kinase Inhibition Assay Workflow.
Logical Relationship Diagram: Binding Mode
Caption: Putative Binding Interactions in EGFR Active Site.
Conclusion
While this compound itself is likely an intermediate in the synthesis of more complex 4-anilinoquinazoline EGFR inhibitors, its core structure embodies the essential features required for potent and selective inhibition of the EGFR tyrosine kinase. Based on the extensive knowledge of this chemical class, it is predicted to act as an ATP-competitive inhibitor, forming key interactions within the EGFR active site. This technical guide provides a robust framework for understanding its putative mechanism of action and outlines the experimental procedures necessary for its empirical validation. Further investigation into this and related compounds could yield novel insights and lead to the development of next-generation EGFR inhibitors for cancer therapy.
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-6,7-diethoxyquinazoline
Introduction
Quinazoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. 4-Chloro-6,7-diethoxyquinazoline serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors used in targeted cancer therapy. Its structural analog, 4-chloro-6,7-dimethoxyquinazoline, is a key precursor for drugs like gefitinib, an epidermal growth factor receptor (EGFR) inhibitor.[1] This document provides a detailed protocol for the synthesis of this compound via the chlorination of its precursor, 6,7-diethoxyquinazolin-4(3H)-one. The procedure is designed for researchers and professionals in chemical synthesis and drug development.
Synthesis Workflow
The synthesis involves a one-step chlorination reaction where the hydroxyl group at the C4 position of the quinazolinone ring is substituted with a chlorine atom. This transformation is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Caption: Workflow for the chlorination of 6,7-diethoxyquinazolin-4(3H)-one.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the analogous compound, 4-chloro-6,7-dimethoxyquinazoline, which demonstrates high efficiency and yield.[2]
Materials and Equipment
-
Starting Material: 6,7-diethoxyquinazolin-4(3H)-one
-
Reagents:
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle with a magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Fume hood
-
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6,7-diethoxyquinazolin-4(3H)-one (1.0 equivalent) in thionyl chloride (15-20 mL per gram of starting material). The entire setup should be placed in a well-ventilated fume hood.
-
Addition of Catalyst: To the suspension, add a catalytic amount of N,N-dimethylformamide (DMF) dropwise (e.g., 2-3 drops).[2]
-
Chlorination Reaction: Heat the reaction mixture to reflux (approximately 79 °C, the boiling point of SOCl₂) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add toluene to the residue and evaporate it again (azeotropic removal). Repeat this step twice.[2]
-
Work-up and Extraction:
-
Carefully neutralize the residue by dissolving it in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash it sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[2] Perform this step cautiously due to potential gas evolution.
-
Wash the organic layer with brine.
-
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to obtain a solid of high purity.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction generates acidic gases (HCl and SO₂). Ensure the reaction setup is properly vented into a scrubbing system or a fume hood.
-
The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Add the bicarbonate solution slowly and with agitation to control the effervescence.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the synthesis, based on a representative reaction for the analogous 6,7-dimethoxy compound which achieved a high yield.[2]
| Parameter | Value | Reference |
| Starting Material | 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one | [2] |
| Molar Amount (Starting Material) | 48.5 mmol (10.0 g) | [2] |
| Reagent (Chlorinating Agent) | Thionyl Chloride (SOCl₂) | [2] |
| Reagent Volume | 200 mL | [2] |
| Catalyst | N,N-Dimethylformamide (DMF) | [2] |
| Catalyst Volume | 0.2 mL | [2] |
| Reaction Temperature | Reflux (~79 °C) | [2] |
| Reaction Time | 6 hours | [2] |
| Product Yield (Reported) | 98% (10.7 g) | [2] |
Note: The values presented are for the synthesis of 4-chloro-6,7-dimethoxyquinazoline and serve as a strong guideline for the diethoxy analog due to their chemical similarity. Yields may vary based on specific experimental conditions and scale.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Chloro-6,7-diethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-diethoxyquinazoline is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups, particularly nitrogen nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the quinazoline ring system.
These application notes provide detailed protocols for performing SNAr reactions with this compound and its analogs, focusing on the synthesis of 4-anilinoquinazoline derivatives. Such derivatives are prominent in oncology, with several approved drugs and clinical candidates functioning as tyrosine kinase inhibitors (TKIs). The methodologies described herein are foundational for the synthesis of compound libraries for screening and the development of novel therapeutic agents. A notable application is in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution reaction on this compound typically proceeds through a stepwise SNAr mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride leaving group yields the 4-substituted quinazoline product.
Applications in Drug Discovery: Targeting Signaling Pathways
Derivatives of 4-anilino-6,7-diethoxyquinazoline are frequently designed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival. The 4-anilinoquinazoline scaffold is adept at binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazoline precursors. While the examples may use analogs like 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, the reaction conditions are readily adaptable for this compound.
Protocol 1: General Synthesis of 4-Anilino-6,7-diethoxyquinazoline Derivatives
This protocol describes a general method for the reaction of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (1.0-1.2 equivalents)
-
Isopropanol (i-PrOH) or Ethanol (EtOH)
-
Pyridine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted aniline (1.1 equivalents) in isopropanol, add this compound (1.0 equivalent).
-
If the aniline salt is used, or to facilitate the reaction, pyridine (1.1 equivalents) can be added.
-
Heat the reaction mixture to reflux (approximately 82-90°C) and stir for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold isopropanol and then water.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 4-anilino-6,7-diethoxyquinazoline derivative.
Protocol 2: Synthesis of N-(3-ethynylphenyl)-6,7-diethoxyquinazolin-4-amine (Erlotinib analog)
This protocol is adapted from the synthesis of Erlotinib and can be applied to the diethoxy analog.
Materials:
-
This compound (1.0 equivalent)
-
3-Ethynylaniline (1.1 equivalents)
-
Isopropanol (i-PrOH) or a mixture of water and an organic solvent.[1][2]
-
Hydrochloric acid (catalytic amount, if performing in aqueous media).[1]
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 equivalent) in isopropanol or water.[1][3]
-
Add 3-ethynylaniline (1.1 equivalents).
-
If using an aqueous medium, add a catalytic amount of hydrochloric acid.[1]
-
Heat the reaction mixture to 40-80°C and stir for 1.5-4 hours.[1][3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with water and a suitable organic solvent (e.g., ethyl acetate).[2]
-
Dry the product under vacuum to yield the N-(3-ethynylphenyl)-6,7-diethoxyquinazolin-4-amine.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 4-anilinoquinazoline derivatives from their corresponding 4-chloro precursors. These serve as a valuable reference for optimizing reactions with this compound.
| 4-Chloroquinazoline Derivative | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 3-ethynylaniline | i-PrOH | Reflux | 4 | 92 | [3] |
| 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 3-ethynylaniline | Water / HCl | 40 | 1.5 | Not specified | [1] |
| 4-chloro-7-methoxyquinazolin-6-yl acetate | 3-chloro-4-fluorophenylamine | i-PrOH | 90 | 5 | 96 | [3] |
| 4-chloro-6-halo-2-phenylquinazolines | Various N-methylanilines | Microwave | 100-120 | 0.17-2 | 63-96 | [4] |
| 2,4-dichloro-6,7-dimethoxy quinazoline | Various anilines | Isopropanol | Reflux | 6 | Satisfactory |
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of pharmacologically relevant molecules, particularly kinase inhibitors. The nucleophilic aromatic substitution at the C4 position is a robust and high-yielding reaction, allowing for the creation of diverse libraries of 4-substituted quinazolines. The protocols and data presented here provide a solid foundation for researchers to design and execute synthetic strategies targeting novel therapeutics.
References
- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 4-chloroquinazolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-anilinoquinazolines have garnered significant attention, particularly in oncology, due to their ability to inhibit various receptor tyrosine kinases (RTKs). The N-arylation of 4-chloroquinazolines is a critical step in the synthesis of these valuable compounds. This document provides detailed application notes and protocols for the efficient N-arylation of 4-chloroquinazolines, focusing on methods amenable to drug discovery efforts. Key methodologies, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, are presented with comparative data and detailed experimental procedures.
Core Applications in Drug Discovery
N-aryl-4-aminoquinazoline derivatives are instrumental in the development of targeted therapies. They have been successfully developed as inhibitors of key signaling proteins implicated in cancer cell proliferation, survival, and angiogenesis. Notable targets include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.
-
c-Src Tyrosine Kinase: Involved in cancer cell motility, invasion, and proliferation.
The methodologies described herein facilitate the rapid generation of diverse libraries of 4-anilinoquinazolines for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Data Presentation: Comparison of N-arylation Methods
The following tables summarize quantitative data for different N-arylation methods, allowing for easy comparison of their efficiency and scope.
Table 1: Microwave-Assisted N-arylation of 4-chloro-6-halo-2-phenylquinazolines with N-methylanilines [1]
| Entry | 4-Chloroquinazoline | Aniline | Product | Yield (%) | Time (min) | Temperature (°C) |
| 1 | 4-chloro-2-phenyl-6-bromoquinazoline | 4-methoxy-N-methylaniline | 10a | 90 | 10 | 100 |
| 2 | 4-chloro-2-phenyl-6-iodoquinazoline | 4-methoxy-N-methylaniline | 10b | 85 | 10 | 100 |
| 3 | 4-chloro-2-phenyl-6-bromoquinazoline | 3-methoxy-N-methylaniline | 10c | 63 | 10 | 100 |
| 4 | 4-chloro-2-phenyl-6-iodoquinazoline | 3-methoxy-N-methylaniline | 10d | 78 | 10 | 100 |
| 5 | 4-chloro-2-phenyl-6-bromoquinazoline | 2-methoxy-N-methylaniline | 10e | 87 | 20 | 100 |
| 6 | 4-chloro-2-phenyl-6-iodoquinazoline | 2-methoxy-N-methylaniline | 10f | 84 | 20 | 100 |
| 7 | 4-chloro-2-phenyl-6-bromoquinazoline | 3-bromo-N-methylaniline | 10k | 72 | 10 | 100 |
| 8 | 4-chloro-2-phenyl-6-iodoquinazoline | 3-bromo-N-methylaniline | 10l | 73 | 10 | 100 |
| 9 | 4-chloro-2-phenyl-6-bromoquinazoline | 4-fluoro-N-methylaniline | 10m | 84 | 40 | 100 |
| 10 | 4-chloro-2-phenyl-6-iodoquinazoline | 4-fluoro-N-methylaniline | 10n | 70 | 40 | 100 |
Table 2: Comparison of Microwave-Assisted vs. Classical Heating for the Synthesis of N-arylheterocyclic-4-aminoquinazolines
| Compound | Method | Time | Yield (%) |
| 5a | Microwave (60W) | 20 min | 95.2 |
| 5a | Classical (Reflux) | 12 h | 41.5 |
| 5b | Microwave (60W) | 20 min | 96.5 |
| 5b | Classical (Reflux) | 12 h | 37.3 |
| 5c | Microwave (60W) | 20 min | 92.4 |
| 5c | Classical (Reflux) | 12 h | 33.7 |
| 5d | Microwave (60W) | 20 min | 94.7 |
| 5d | Classical (Reflux) | 12 h | 39.8 |
| 5e | Microwave (60W) | 20 min | 91.3 |
| 5e | Classical (Reflux) | 12 h | 30.2 |
| 5f | Microwave (60W) | 20 min | 93.5 |
| 5f | Classical (Reflux) | 12 h | 36.4 |
| 5g | Microwave (60W) | 20 min | 90.6 |
| 5g | Classical (Reflux) | 12 h | 31.8 |
Experimental Protocols
Protocol 1: Microwave-Assisted N-arylation of 4-chloroquinazolines[1]
This protocol describes a rapid and efficient base-free method for the N-arylation of 4-chloroquinazolines using microwave irradiation.
Materials:
-
4-chloroquinazoline derivative (1.0 equiv)
-
Substituted aniline (1.2 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Microwave vial (10 mL)
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add the 4-chloroquinazoline derivative (0.2 mmol, 1.0 equiv) and the substituted aniline (0.24 mmol, 1.2 equiv).
-
Add a mixture of THF/H₂O (3:1, v/v, 4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for the time specified in Table 1 (typically 10-40 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-4-aminoquinazoline.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-chloroquinazolines
This protocol provides a general procedure for the N-arylation of 4-chloroquinazolines using a palladium catalyst and a phosphine ligand. This method is highly versatile and tolerates a wide range of functional groups.
Materials:
-
4-chloroquinazoline derivative (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 4-chloroquinazoline derivative (1.0 equiv) and the aryl amine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-aryl-4-aminoquinazoline.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways commonly targeted by N-aryl-4-aminoquinazoline-based inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR Signaling Pathway and Inhibition.
References
Application Notes: 4-Chloro-6,7-diethoxyquinazoline as a Key Intermediate in the Synthesis of Anticancer Agents
Introduction
4-Chloro-6,7-diethoxyquinazoline is a pivotal heterocyclic building block in medicinal chemistry, particularly for the development of targeted anticancer therapies. Its quinazoline core is a "privileged structure" found in numerous biologically active compounds. The presence of a chlorine atom at the 4-position renders the molecule susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing side chains. This strategic functionalization is the cornerstone of its application in synthesizing potent Tyrosine Kinase Inhibitors (TKIs).
Notably, this compound serves as a direct precursor or a close analog to the intermediates used in the synthesis of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib and gefitinib.[1][2] These drugs have revolutionized the treatment of certain cancers, especially non-small cell lung cancer (NSCLC), in patients harboring activating EGFR mutations.[1][3][4] By competitively binding to the ATP-binding site of the EGFR kinase domain, these agents block the autophosphorylation and activation of downstream signaling pathways, ultimately inhibiting cancer cell proliferation, survival, and metastasis.[1][5][6][7]
These application notes provide detailed protocols for the synthesis of erlotinib and gefitinib analogs using this compound, methods for their biological evaluation, and a summary of their activity.
Target Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[8][9] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell division.[10][11] EGFR inhibitors synthesized from this compound block this signaling cascade. The binding of ligands like EGF or TGF-α to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[7][9] This activates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes proliferation, and the PI3K-AKT-mTOR pathway, which supports cell survival.[5][6][10] Quinazoline-based TKIs prevent this initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.[6][7]
Synthetic Workflow and Experimental Protocols
The general strategy for synthesizing EGFR inhibitors from this compound involves a nucleophilic aromatic substitution reaction with a substituted aniline. This reaction is typically performed in a protic solvent like isopropanol or ethanol, sometimes with the addition of an acid or base catalyst, to yield the final active pharmaceutical ingredient.
Protocol 1: Synthesis of an Erlotinib Analog
This protocol describes the synthesis of N-(3-ethynylphenyl)-6,7-diethoxyquinazolin-4-amine, an analog of erlotinib, via the reaction of this compound with 3-ethynylaniline. The procedure is adapted from established methods for erlotinib synthesis.[12][13]
Materials:
-
This compound
-
3-Ethynylaniline
-
Isopropanol (i-PrOH) or Acetonitrile
-
Hydrochloric Acid (HCl) or Acetic Acid (optional, for salt formation)
-
Pyridine (optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of 3-ethynylaniline (1.1 equivalents) in isopropanol, add this compound (1.0 equivalent).
-
If desired for salt formation, a catalytic amount of acid like hydrochloric acid or acetic acid can be added.[13] Alternatively, a base like pyridine can be used.[12]
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A solid precipitate should form.[12]
-
If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold isopropanol or water, followed by a non-polar solvent like n-hexane, to remove unreacted starting materials.[14]
-
Dry the product in a vacuum oven at 40-50 °C.
-
The structure of the synthesized compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Gefitinib Analog
This protocol details the synthesis of N-(3-chloro-4-fluorophenyl)-6,7-diethoxyquinazolin-4-amine, an analog of gefitinib. The methodology is based on published syntheses of gefitinib.[12][15]
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
Isopropanol (i-PrOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Suspend this compound (1.0 equivalent) in isopropanol in a round-bottom flask.
-
Add 3-chloro-4-fluoroaniline (1.0-1.2 equivalents) to the suspension.[15]
-
Heat the mixture to reflux and maintain for 1-2 hours, with stirring.
-
Monitor the reaction by TLC until the starting chloroquinazoline is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold isopropanol, and then with water.
-
Dry the purified product under vacuum at 40-50 °C.
-
Characterize the final compound using appropriate analytical techniques (NMR, MS).
Protocol 3: In Vitro Evaluation of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[6]
Materials:
-
Cancer cell lines (e.g., A549, PC-9, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized quinazoline compounds and a positive control (e.g., erlotinib, gefitinib)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and controls in culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]
Quantitative Data: In Vitro Potency of EGFR Inhibitors
The following tables summarize the reported in vitro potency of the benchmark compounds, erlotinib and gefitinib, against EGFR and various cancer cell lines. These values serve as a reference for evaluating newly synthesized analogs. IC₅₀ values can vary between studies due to different experimental conditions.[5][6]
Table 1: Enzymatic Assay - Inhibition of EGFR Tyrosine Kinase Activity
| Inhibitor | EGFR Kinase IC₅₀ (nM) |
| Erlotinib | 2[5][6] |
| Gefitinib | ~2-37[6] |
Table 2: Cellular Assays - Inhibition of Cancer Cell Proliferation (IC₅₀)
| Cell Line | EGFR Mutation Status | Erlotinib (µM) | Gefitinib (µM) |
| HCC827 | Exon 19 Deletion | ~0.07 (72h)[6] | Similar to Icotinib/Erlotinib[6] |
| PC-9 | Exon 19 Deletion | ~0.007[6] | Similar to Icotinib/Erlotinib[6] |
| A549 | Wild-Type | >10 (72h)[6] | - |
| A431 | Wild-Type (Overexpression) | - | - |
References
- 1. Gefitinib - Wikipedia [en.wikipedia.org]
- 2. Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 14. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ukm.my [ukm.my]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Chloro-6,7-diethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 4-Chloro-6,7-diethoxyquinazoline. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly tyrosine kinase inhibitors used in oncology. The protocols described herein are adapted from established methods for the analogous 4-chloro-6,7-dimethoxyquinazoline, providing a robust starting point for process development and optimization. The synthesis is approached via a multi-step sequence involving the formation of a quinazolinone intermediate, followed by chlorination. Purification to high purity is achieved through recrystallization.
Introduction
This compound serves as a key building block in the development of targeted therapies. Its structural motif is present in several potent enzyme inhibitors. The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical research and manufacturing. The following protocols detail a reliable synthetic route and purification method, adapted for the diethoxy compound from well-established procedures for its dimethoxy counterpart.[1][2] It is recommended that these protocols be optimized for specific laboratory or plant conditions.
Synthetic Workflow Overview
The overall synthetic strategy is a two-stage process:
-
Stage 1: Synthesis of 6,7-Diethoxy-3,4-dihydroquinazolin-4-one: This intermediate is prepared from 2-amino-4,5-diethoxybenzoic acid through cyclization with a suitable C1 source, such as formamide or triethyl orthoformate.
-
Stage 2: Chlorination of 6,7-Diethoxy-3,4-dihydroquinazolin-4-one: The hydroxyl group of the quinazolinone is converted to a chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final product.[3]
Experimental Protocols
Disclaimer: The following protocols are adapted from procedures for the synthesis of 4-chloro-6,7-dimethoxyquinazoline. The molar equivalents and reaction parameters should be considered as a starting point and may require optimization for the diethoxy analogs.
Stage 1: Synthesis of 6,7-Diethoxy-3,4-dihydroquinazolin-4-one
This protocol describes the cyclization of 2-amino-4,5-diethoxybenzoic acid using formamide.
Materials and Reagents:
-
2-amino-4,5-diethoxybenzoic acid
-
Formamide
-
Water
Procedure:
-
In a suitable reaction vessel, combine 2-amino-4,5-diethoxybenzoic acid (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents).
-
Heat the reaction mixture to 140-150°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to approximately 90°C and slowly add water to precipitate the product.
-
Continue cooling to room temperature with stirring for at least 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 6,7-diethoxy-3,4-dihydroquinazolin-4-one.
Stage 2: Chlorination of 6,7-Diethoxy-3,4-dihydroquinazolin-4-one
This protocol details the conversion of the quinazolinone intermediate to the final product using thionyl chloride.
Materials and Reagents:
-
6,7-Diethoxy-3,4-dihydroquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a dry reaction vessel equipped with a reflux condenser and a gas scrubber, suspend 6,7-diethoxy-3,4-dihydroquinazolin-4-one (1 equivalent) in thionyl chloride (e.g., 10-20 equivalents).[3]
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 0.05 equivalents) dropwise to the stirred suspension.[3]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[3] Monitor the reaction for the cessation of gas evolution and by TLC/HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
Add toluene to the residue and co-evaporate (azeotrope) to remove any remaining traces of thionyl chloride. Repeat this step if necessary.[3]
-
Dissolve the crude residue in dichloromethane.[3]
-
Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[3]
Purification Protocol: Recrystallization
Materials and Solvents:
-
Crude this compound
-
Ethanol
-
Ethyl acetate
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot mixture of ethanol and ethyl acetate (a 1:1 ratio is a good starting point).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Dry the purified this compound under vacuum.
Data Presentation
The following tables provide expected quantitative data based on the synthesis of the analogous 4-chloro-6,7-dimethoxyquinazoline. These values should be used as a reference and are expected to be similar for the diethoxy compound, though optimization is necessary.
Table 1: Reactant and Product Properties (Estimated for Diethoxy Compounds)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-amino-4,5-diethoxybenzoic acid | C₁₁H₁₅NO₄ | 225.24 | Off-white solid |
| 6,7-Diethoxy-3,4-dihydroquinazolin-4-one | C₁₂H₁₄N₂O₃ | 234.25 | Light brown solid |
| This compound | C₁₂H₁₃ClN₂O₂ | 252.70 | White to off-white solid |
Table 2: Summary of Reaction Conditions and Expected Yields (Adapted from Dimethoxy Analog)
| Stage | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. Cyclization | 2-amino-4,5-diethoxybenzoic acid, Formamide | Formamide | 140-150 | 8-12 | 85-95 |
| 2. Chlorination | 6,7-Diethoxy-3,4-dihydroquinazolin-4-one, SOCl₂, DMF | Thionyl Chloride | ~80 (reflux) | 4-6 | 90-98 |
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of 4-Chloro-6,7-diethoxyquinazoline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4-Chloro-6,7-diethoxyquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus of this guide is on the application of recrystallization techniques to achieve high purity suitable for downstream applications in drug development and scientific research.
Introduction
This compound serves as a critical building block in the synthesis of a range of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures. This application note outlines an effective recrystallization protocol for this compound, adapted from established methods for analogous 4-chloro-6,7-dialkoxyquinazoline derivatives.
Potential Impurities
The primary impurity often encountered in the crude product is the unreacted starting material, 4-hydroxy-6,7-diethoxyquinazoline.[1] Additionally, side products may form if reaction conditions, such as temperature and reaction time, are not carefully controlled.[1] Effective purification via recrystallization is essential to remove these impurities.
Data Presentation: Purification Efficacy
The following table summarizes representative quantitative data for the purification of this compound using the described recrystallization protocol. The data is based on typical results observed for analogous compounds and serves as a benchmark for successful purification.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Light brown to off-white solid | White to pale yellow crystalline solid |
| Purity (by HPLC) | 90-95% | >99% |
| Yield | - | 80-90% |
| Melting Point | Variable, broad range | Sharp, defined range (e.g., 184-187°C for the dimethoxy analog)[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol details the procedure for purifying crude this compound using a mixed solvent system of ethanol and ethyl acetate. This system is effective for solubilizing the compound at elevated temperatures while allowing for the precipitation of highly pure crystals upon cooling.[1]
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a 1:1 (v/v) mixture of ethanol and ethyl acetate to the flask.
-
Gently heat the mixture to reflux with continuous stirring until the solid completely dissolves. If the solid does not fully dissolve, add small aliquots of the hot solvent mixture until a clear solution is obtained. Avoid adding excessive solvent to maximize the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be carried out quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, further cool it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of the cold ethanol/ethyl acetate solvent mixture to remove any residual soluble impurities.[1]
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the product's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound before and after recrystallization. The conditions are based on established methods for similar quinazoline derivatives.[3][4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B over a run time of 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30 °C.[4]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the crude and recrystallized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[4]
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Integrate the peak areas of the chromatograms to determine the purity of the main component and the percentage of any impurities.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this application note.
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for HPLC purity analysis.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Anilinoquinazoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their potent biological activities, particularly as kinase inhibitors.[1] This structural scaffold is the foundation for several clinically approved anti-cancer drugs, such as gefitinib and erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.[1][2][3] Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing these derivatives, offering significant advantages over classical heating methods by reducing reaction times and often improving yields.[4][5][6][7]
These application notes provide a detailed overview of the microwave-assisted synthesis of 4-anilinoquinazoline derivatives, their biological significance as EGFR and VEGFR-2 inhibitors, and protocols for their synthesis and biological evaluation.
Mechanism of Action and Signaling Pathway
The predominant mechanism of action for many biologically active 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway.[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[1] Some derivatives also exhibit dual inhibitory activity against both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8][9][10] The dual inhibition of both EGFR and VEGFR-2 signaling pathways presents a promising strategy for cancer treatment with the potential for synergistic effects.[8][10]
Caption: EGFR Signaling Pathway Inhibition by 4-Anilinoquinazoline Derivatives.
Experimental Protocols
Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives
This protocol describes a general and efficient method for the synthesis of N-aryl substituted 4-aminoquinazoline derivatives utilizing microwave irradiation. The reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring with a substituted aniline.
Materials:
-
4-Chloroquinazoline
-
Substituted aniline (or aryl heterocyclic amine)
-
2-Propanol (IPA)
-
Microwave reactor with sealed vessels
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).
-
Add 2-propanol (5 mL) as the solvent.
-
Seal the vessel securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 60W for 20 minutes. The temperature will typically reach the reflux temperature of 2-propanol.[1]
-
After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
The solid product that precipitates upon cooling can be collected by filtration.
-
Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
If further purification is required, perform column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[5]
Caption: General workflow for the microwave-assisted synthesis of 4-anilinoquinazoline derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxicity of the synthesized 4-anilinoquinazoline derivatives against cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
Synthesized 4-anilinoquinazoline derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1.0–2.0 × 10³ cells per well and allow them to adhere overnight in a 5% CO₂ incubator at 37°C.[11]
-
Compound Treatment: Dissolve the synthesized 4-anilinoquinazoline derivatives in DMSO to prepare stock solutions. Further dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the diluted compounds to the wells containing the cells and incubate for 96 hours.[2][11]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells, can be calculated by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The use of microwave irradiation significantly accelerates the synthesis of 4-anilinoquinazoline derivatives compared to conventional heating methods.[4]
Table 1: Comparison of Microwave-Assisted vs. Classical Synthesis [4][5]
| Compound | Method | Reaction Time | Yield (%) |
| 5a-5g | Microwave (60W) | 20 min | 75.6 - 88.3 |
| 5a-5g | Classical (Reflux) | 12 h | 32.5 - 45.2 |
Table 2: In Vitro Antiproliferative Activity of 4-Anilinoquinazoline Derivatives
The following table summarizes the in vitro antiproliferative activity (IC50 values) of various 4-anilinoquinazoline derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
| 1f | HeLa | 10.18 | Gefitinib | >40 |
| 1f | BGC823 | 8.32 | Gefitinib | 35.12 |
| 2i | HeLa | 7.15 | Gefitinib | >40 |
| 2i | BGC823 | 4.65 | Gefitinib | 35.12 |
| 4b | NCI-H1299 | 4.42 ± 0.24 | Gefitinib | 14.23 ± 0.08 |
| 4c | NCI-H1299 | 4.60 ± 0.18 | Gefitinib | 14.23 ± 0.08 |
| 4b | A549 | 3.94 ± 0.01 | Gefitinib | 15.11 ± 0.05 |
| 4c | A549 | 4.00 ± 0.08 | Gefitinib | 15.11 ± 0.05 |
| 4b | NCI-H1437 | 1.56 ± 0.06 | Gefitinib | 20.44 ± 1.43 |
| 4c | NCI-H1437 | 3.51 ± 0.05 | Gefitinib | 20.44 ± 1.43 |
Data synthesized from multiple sources.[11][12]
Table 3: Kinase Inhibitory Activity of 4-Anilinoquinazoline Derivatives [10]
| Compound | EGFR IC50 (μM) | VEGFR-2 IC50 (μM) |
| 15a | 0.13 | 0.56 |
| 15b | 0.15 | 1.81 |
| 15e | 0.69 | 0.87 |
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of 4-anilinoquinazoline derivatives, offering significant advantages in terms of reaction time and yield over classical methods. These compounds are of great interest in drug discovery, particularly in the development of anticancer agents that target key signaling pathways involved in tumor growth and angiogenesis. The protocols and data presented here provide a valuable resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
Application Notes and Protocols for the Preparation of Gefitinib and Erlotinib Analogues from 4-Chloro-6,7-diethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of gefitinib and erlotinib analogues, utilizing 4-Chloro-6,7-diethoxyquinazoline as a key starting material. The protocols detailed below are intended to serve as a foundational methodology for the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors.
Introduction
Gefitinib and erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have been pivotal in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. The 4-anilinoquinazoline scaffold is the core structure responsible for their ATP-competitive inhibition of the EGFR kinase domain. By modifying the substituents on this scaffold, novel analogues can be synthesized to potentially enhance potency, improve selectivity, overcome resistance mechanisms, or alter pharmacokinetic properties.
This document outlines the synthetic route starting from this compound to generate diverse analogues, followed by protocols for their biological evaluation.
Signaling Pathway
Gefitinib and erlotinib exert their therapeutic effect by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase, gefitinib and erlotinib prevent this autophosphorylation and subsequent signal transduction, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Experimental procedure for chlorination of a 6,7-diethoxyquinazolin-4-one precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the chlorination of a 6,7-diethoxyquinazolin-4-one precursor to synthesize 4-chloro-6,7-diethoxyquinazoline, a key intermediate in the development of various pharmacologically active compounds.
Introduction
Quinazolinone derivatives are significant scaffolds in medicinal chemistry. The conversion of a 4-oxo group to a 4-chloro substituent is a critical step in the synthesis of numerous potent drug candidates, including kinase inhibitors used in oncology. This protocol details a robust and reproducible method for the chlorination of 6,7-diethoxyquinazolin-4-one using phosphorus oxychloride (POCl₃), a widely used and effective chlorinating agent for this class of heterocyclic compounds.[1][2] The procedure is based on established methods for analogous 6,7-dimethoxyquinazolin-4-one, ensuring a high probability of success.[1][3]
Reaction Scheme
The chlorination reaction proceeds by the treatment of 6,7-diethoxyquinazolin-4-one with phosphorus oxychloride, which serves as both the reagent and, in some procedures, the solvent.[1][4] The hydroxyl group at the 4-position is converted into a more reactive chlorophosphate intermediate, which is subsequently displaced by a chloride ion to yield the desired this compound.[5][6]
Chemical Equation:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chlorination of 6,7-diethoxyquinazolin-4-one, adapted from procedures for the analogous dimethoxy compound.[7]
| Parameter | Value | Reference |
| Reactants | ||
| 6,7-Diethoxyquinazolin-4-one | (To be determined based on starting material) | |
| Phosphorus Oxychloride (POCl₃) | 3-5 equivalents | [4] |
| Solvent (Optional) | ||
| Toluene or Acetonitrile | (Volume to be determined) | [8][9] |
| Reaction Conditions | ||
| Temperature | 70-120°C | [4][5][6] |
| Reaction Time | 4-12 hours | [9][10] |
| Work-up | ||
| Ice/Water Quench | (Sufficient to decompose excess POCl₃) | [8] |
| Saturated Sodium Bicarbonate Solution | (To neutralize the solution) | [3] |
| Purification | ||
| Recrystallization Solvent | Ethanol/Ethyl Acetate mixture | [9] |
Experimental Protocol
This protocol is adapted from established procedures for the chlorination of similar quinazolinone derivatives.[3][7]
Materials:
-
6,7-diethoxyquinazolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous, optional)
-
N,N-Dimethylformamide (DMF, catalytic amount, optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-diethoxyquinazolin-4-one. If using a solvent, add anhydrous toluene.
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. A catalytic amount of DMF can also be added to facilitate the reaction.[1] The addition should be done in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (typically 70-120°C) and stir for 4-12 hours.[4][5][6][9][10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.[11]
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/ethyl acetate mixture, to yield the pure product.[9]
Safety Precautions
-
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[7][12] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat).
-
The quenching of phosphorus oxychloride is highly exothermic and releases acidic fumes. This should be performed slowly in an ice bath within a fume hood.
-
All organic solvents are flammable and should be handled away from open flames and other ignition sources.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
The reaction proceeds through a two-stage mechanism involving phosphorylation followed by nucleophilic substitution.[5][6]
Caption: Simplified logical flow of the chlorination mechanism.
References
- 1. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-6,7-diethoxyquinazoline Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize the synthesis of 4-Chloro-6,7-diethoxyquinazoline and improve final product yield. The methodologies are based on established procedures for analogous compounds, such as 4-chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various pharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method is the chlorination of the precursor, 6,7-diethoxyquinazolin-4(3H)-one. This reaction typically utilizes a strong chlorinating agent to replace the hydroxyl group at the 4-position with a chlorine atom. This intermediate is crucial in the synthesis of kinase inhibitors like Erlotinib.[1][2][3]
Q2: Which chlorinating agent is most effective for this synthesis?
Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly effective for this transformation.[4][5] POCl₃ can sometimes be used as both the reagent and the solvent.[6][7] The addition of a catalytic amount of N,N-dimethylformamide (DMF) when using thionyl chloride can significantly accelerate the reaction and improve yields.[5]
Q3: My reaction yield is consistently low. What are the most likely causes?
Low yields often stem from a few key factors:
-
Moisture Contamination: Chlorinating agents are extremely sensitive to moisture. Any water in the reaction vessel or reagents will consume the chlorinating agent and reduce its effectiveness.[7]
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or an inadequate amount of the chlorinating agent can lead to an incomplete conversion of the starting material.[8]
-
Suboptimal Temperature: The reaction temperature must be carefully controlled. Temperatures that are too low result in a sluggish reaction, while excessively high temperatures can lead to the formation of undesired, often dark-colored, byproducts.[7][8]
-
Impure Starting Material: The purity of the 6,7-diethoxyquinazolin-4(3H)-one precursor is critical for a clean reaction and high yield.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the recommended method for monitoring the reaction's progress.[7][9] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot, determining the optimal point to stop the reaction.[7]
Q5: What is the best practice for work-up and purification?
After the reaction is complete, the excess chlorinating agent is typically removed under reduced pressure. The reaction mixture is then carefully quenched by pouring it into a mixture of ice and water or a basic solution like aqueous sodium bicarbonate to precipitate the crude product.[5][9] Recrystallization is a highly effective method for purification. A mixed solvent system, such as ethanol and ethyl acetate, is often recommended to obtain a high-purity final product.[7]
Troubleshooting Guide for Low Yield
| Problem/Observation | Potential Cause | Recommended Solution |
| Low yield with significant starting material remaining (via TLC) | 1. Incomplete Reaction: Insufficient heating, short reaction time, or inadequate amount of chlorinating agent.[8] 2. Moisture Contamination: Water decomposing the chlorinating agent.[7] 3. Poor Reagent Quality: Degradation of the chlorinating agent. | 1. Optimize Conditions: Gradually increase the reaction temperature within the 80-120°C range. Extend the reaction time and continue monitoring by TLC. Increase the molar equivalents of the chlorinating agent (e.g., from 3 to 5 equivalents).[7][8] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[7] 3. Use High-Purity Reagents: Use a freshly opened bottle of the chlorinating agent or distill it prior to use. |
| Low yield with formation of dark, tarry byproducts | 1. Decomposition: Reaction temperature is too high or the reaction was heated for an unnecessarily long time.[7] 2. Side Reactions: The electron-rich quinazoline ring can be susceptible to side reactions under harsh conditions.[8] | 1. Control Temperature: Maintain the reaction temperature strictly within the recommended range. Avoid prolonged heating after the starting material has been consumed (as per TLC).[8] 2. Gradual Heating: Increase the temperature to the target gradually to prevent localized overheating. |
| Difficulty in isolating the product during work-up | 1. Incomplete Precipitation: The pH of the quench solution may not be optimal for precipitating the product. 2. Product Loss: The product may have some solubility in the quench or washing solutions. | 1. Adjust pH: Carefully adjust the pH of the aqueous mixture after quenching to maximize precipitation. 2. Cooling and Washing: Ensure the quenched mixture is thoroughly cooled on an ice bath before filtration to minimize solubility. Wash the filtered solid with cold solvent to remove impurities without dissolving the product. |
Data on Reaction Conditions for Analogous Syntheses
The following table summarizes typical conditions used for the chlorination of structurally similar quinazolinone precursors, providing a valuable reference for optimizing the synthesis of the diethoxy analog.
| Starting Material | Chlorinating Agent (Equivalents) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one | Thionyl Chloride (excess) | Thionyl Chloride | DMF (catalytic) | Reflux | 6 | 98%[5] |
| 4-hydroxy-6,7-dimethoxyquinoline | POCl₃ (3.5) | Diethylene glycol dimethyl ether | - | 100 | 6 | 79.2%[9] |
| 6,7-dimethoxy quinazolin-2,4-dione | POCl₃ (excess) | POCl₃ | N,N-dimethylaniline | Reflux | 5 | - |
| 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | SOCl₂ (excess) | Dichloromethane | DMF (catalytic) | Reflux | 6-7 | - |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride and DMF
This protocol is adapted from a high-yield synthesis of the analogous 4-chloro-6,7-dimethoxyquinazoline.[5]
Materials:
-
6,7-diethoxyquinazolin-4(3H)-one (1 equivalent)
-
Thionyl chloride (SOCl₂) (at least 10-20 equivalents, can be used as solvent)
-
N,N-dimethylformamide (DMF) (catalytic amount, e.g., 3-5 drops)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium hydrogen carbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-diethoxyquinazolin-4(3H)-one in an excess of thionyl chloride.
-
Carefully add a catalytic amount of DMF dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood).
-
Add toluene to the residue and evaporate again under reduced pressure. Repeat this step (azeotroping) to ensure all residual thionyl chloride is removed.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium hydrogen carbonate solution (2 times) and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by recrystallization if necessary.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart
Caption: A logical flow for troubleshooting common low-yield issues.
References
- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 3. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 4. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Identifying side products in 4-Chloro-6,7-diethoxyquinazoline chlorination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 6,7-diethoxyquinazolin-4-one to synthesize 4-Chloro-6,7-diethoxyquinazoline. The information provided is based on established chemical principles and data from analogous reactions, particularly the closely related 6,7-dimethoxyquinazoline, to address common challenges in this synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the chlorination of 6,7-diethoxyquinazolin-4-one?
A1: The most frequently encountered impurities include unreacted starting material (6,7-diethoxyquinazolin-4-one), over-chlorinated byproducts such as 2,4-dichloro-6,7-diethoxyquinazoline, and products resulting from incomplete reaction or dimerization.[1][2][3] High temperatures can also lead to the formation of dark-colored, tar-like substances.[1]
Q2: Which chlorinating agents are most effective for this transformation?
A2: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used and effective chlorinating agents for the conversion of quinazolinones to their corresponding 4-chloro derivatives.[3][4] The choice between them may depend on the specific reaction conditions and the desired purity of the final product.
Q3: How can the progress of the reaction be monitored?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a reference standard of the product, one can determine the extent of the conversion. The disappearance of the starting material spot is a key indicator of reaction completion.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is a highly effective and commonly used method for purifying the crude product.[1] A mixed solvent system, such as ethanol and ethyl acetate, can be optimized to achieve high purity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating, short reaction time, or inadequate amount of chlorinating agent. | Optimize reaction conditions by ensuring the temperature is maintained within the optimal range (e.g., 90-110°C for POCl₃) for a sufficient duration. A modest increase in the molar equivalents of the chlorinating agent can also be considered. |
| Decomposition of starting material or product due to prolonged exposure to high temperatures. | Avoid unnecessarily long reaction times and excessive temperatures. Monitor the reaction closely using TLC. | |
| Presence of moisture in the reaction setup. Chlorinating agents like POCl₃ are sensitive to moisture. | Ensure all glassware is thoroughly dried before use and conduct the reaction under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Formation of Significant Side Products | Reaction temperature is too high, leading to over-chlorination or degradation. | Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial. |
| Incorrect stoichiometry of reactants. | Carefully verify the molar ratios of the starting material and chlorinating agent. | |
| Difficulty in Product Purification | Presence of unreacted starting material. | Increase the reaction time or temperature moderately to drive the reaction to completion. |
| Formation of closely related impurities that co-crystallize with the product. | Optimize the recrystallization solvent system. Column chromatography may be necessary in some cases for separating impurities with similar polarity. | |
| Residual chlorinating agent or solvent. | Ensure the work-up procedure is adequate to remove all residual reagents. Azeotropic distillation with a suitable solvent like toluene can help remove traces of thionyl chloride.[4] |
Potential Side Products
| Side Product | Structure | Molecular Weight | Potential Reason for Formation | Analytical Identification |
| 6,7-diethoxyquinazolin-4-one (Starting Material) | 220.23 g/mol | Incomplete reaction. | HPLC, TLC (different Rf value), NMR (presence of N-H proton). | |
| 2,4-dichloro-6,7-diethoxyquinazoline | 273.11 g/mol | Over-chlorination, especially at higher temperatures or with excess chlorinating agent.[2][3] | GC-MS or LC-MS (distinct molecular ion peak), NMR. | |
| Dimerized Impurities | Varies | Varies | Reaction between activated intermediates and unreacted starting material. | LC-MS (higher molecular weight peaks), NMR. |
| Hydrolyzed Product (back to starting material) | 220.23 g/mol | Presence of moisture during reaction or work-up. | Same as starting material. |
Experimental Protocols
Key Experiment: Chlorination of 6,7-diethoxyquinazolin-4-one
Objective: To synthesize this compound from 6,7-diethoxyquinazolin-4-one.
Materials:
-
6,7-diethoxyquinazolin-4-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (using Thionyl Chloride):
-
To a solution of 6,7-diethoxyquinazolin-4-one (1 equivalent) in thionyl chloride (10-20 equivalents), add a catalytic amount of DMF dropwise.
-
Heat the reaction mixture to reflux (approximately 76°C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Azeotrope the residue with toluene (2 x volume of starting material) to ensure complete removal of thionyl chloride.[4]
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify the purity of this compound and detect the presence of side products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is typically effective. The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 340 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of pure this compound of known concentration.
-
Prepare a solution of the crude reaction mixture or the purified product.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The purity of the sample can be determined by the area percentage of the main peak. Side products will appear as separate peaks with different retention times.
Visualizations
Caption: Reaction pathway for the chlorination of 6,7-diethoxyquinazolin-4-one and potential side products.
Caption: A logical workflow for troubleshooting common issues in the chlorination reaction.
Caption: Workflow for the analytical identification and quantification of impurities.
References
Troubleshooting low conversion in nucleophilic substitution of 4-Chloro-6,7-diethoxyquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic substitution of 4-Chloro-6,7-diethoxyquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
Low or No Product Yield
Question: I am experiencing very low, or no, yield of my desired 4-substituted-6,7-diethoxyquinazoline product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the nucleophilic aromatic substitution (SNAr) of this compound is a common challenge. A systematic evaluation of your experimental setup is key to identifying the root cause. The reactivity of the 4-position on the quinazoline ring is influenced by several factors. The primary method for functionalizing 4-chloro-6,7-di(m)ethoxyquinoline is through nucleophilic aromatic substitution.[1]
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role.
-
Temperature: Ensure your reaction temperature is optimized for the specific nucleophile and solvent system. For many conventional heating methods, reflux temperatures are required to drive the reaction to completion.[2] Microwave-assisted synthesis can often achieve higher yields at elevated temperatures in shorter reaction times.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check if the starting material is being consumed. Reaction times can vary from a few hours to over 24 hours.
-
Solvent: The choice of solvent is crucial and can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and NMP, or high-boiling alcohols like isopropanol and n-butanol are commonly used.[1][2] The solvent should be anhydrous, as the presence of water can lead to hydrolysis of the starting material to the corresponding 4-hydroxyquinazoline.
-
-
Issues with Reagents:
-
Nucleophile Reactivity: The nucleophilicity of your amine or other nucleophile is a key factor. Electron-rich amines generally react more readily than electron-poor amines.[3] For less reactive nucleophiles, consider more forcing conditions (higher temperature, longer reaction time) or a change in methodology, such as palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).[1]
-
Base Selection: An appropriate base is often required to neutralize the HCl generated during the reaction, especially when using amine salts or less basic amines. Common bases include organic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃).[1][4] For some reactions with primary amines, an external base may not be necessary as the amine itself can act as a base.
-
Reagent Purity: Ensure the purity of your this compound, nucleophile, and solvent. Impurities can interfere with the reaction.
-
-
Side Reactions:
-
Hydrolysis: As mentioned, water contamination can lead to the formation of 4-hydroxy-6,7-diethoxyquinazoline. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Dimerization/Polymerization: In some cases, side reactions involving the nucleophile or starting material can occur, leading to undesired byproducts.
-
Formation of Multiple Products
Question: My reaction is producing multiple spots on TLC, and I am struggling to isolate the desired product. What could be the cause?
Answer: The formation of multiple products can complicate purification and reduce the yield of your target molecule.
Possible Causes & Solutions:
-
Incomplete Reaction: One of the major spots could be your unreacted starting material. Monitor the reaction until the starting material is consumed.
-
Side Reactions: As discussed above, hydrolysis or other side reactions can lead to byproducts.
-
Regioselectivity Issues: While substitution at the C4 position of the quinazoline ring is generally favored over other positions, complex nucleophiles could potentially react at other sites under certain conditions. However, for 2,4-dichloroquinazoline precursors, substitution is consistently regioselective for the 4-position.[4][5]
-
Decomposition: At very high temperatures, your starting material or product may be decomposing. Consider running the reaction at a lower temperature for a longer duration.
Data Presentation
The following tables summarize reaction conditions and reported yields for the nucleophilic substitution of the closely related 4-Chloro-6,7-dimethoxyquinazoline, which can serve as a starting point for optimizing the reaction of the diethoxy analog.
Table 1: Conventional Heating Conditions for Nucleophilic Substitution
| Nucleophile | Solvent | Base | Temperature | Time | Yield (%) |
| Substituted Anilines | Isopropanol | - | Reflux | 5 h | 52-64 |
| Alicyclic Amines | DMF | K₂CO₃ | Reflux | 12 h | 63-92 |
| 4-(N,N-dimethylamino)-aniline | Dioxane | DIPEA | 80 °C | 12 h | 65[4] |
| 4-Aminophenol | Dioxane | DIPEA | 80 °C | 12 h | 60[5] |
Table 2: Microwave-Assisted Nucleophilic Substitution with Amines
| Nucleophile | Solvent | Temperature | Time | Yield (%) |
| Various Amines | DMF, NMP, or solvent-free | 120-150 °C | 10-30 min | Generally higher than conventional |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (Conventional Heating)
This protocol describes the direct coupling of this compound with an amine under conventional heating.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or aliphatic amine (1.2 eq)
-
Isopropanol (or a suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).[1]
-
Add isopropanol to dissolve the reactants.[1]
-
Heat the mixture to reflux with stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 5 hours for anilines), cool the reaction mixture to room temperature.[1]
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.[1]
-
If no precipitate forms, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution with Amines
This protocol provides a rapid and often higher-yielding method for the synthesis of 4-amino-6,7-diethoxyquinazoline derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine (1.5 eq)
-
Suitable solvent (e.g., DMF, NMP, or solvent-free)
-
Microwave vial with a snap cap
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).[1]
-
Add a suitable solvent if necessary. For many reactions, this can be performed solvent-free.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Mandatory Visualization
Caption: General experimental workflow for the nucleophilic substitution of this compound.
Caption: Troubleshooting guide for low conversion in the nucleophilic substitution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination of 4-Chloro-6,7-diethoxyquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the amination of 4-Chloro-6,7-diethoxyquinazoline. This key synthetic step is crucial in the preparation of various biologically active molecules, including potent kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of this compound?
There are two primary methods for the amination of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical method that involves heating the 4-chloroquinazoline with an amine, often in a high-boiling polar solvent like isopropanol or n-butanol. The reaction can be slow and may require high temperatures.
-
Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction that is often more efficient and versatile than SNAr.[1] It allows for the coupling of a wider range of amines under milder conditions and typically gives higher yields.[1]
Q2: My SNAr reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in SNAr reactions of 4-chloroquinazolines can often be attributed to:
-
Insufficient Reaction Temperature: The nucleophilic attack of the amine on the electron-deficient quinazoline ring is often the rate-limiting step and requires sufficient thermal energy. Ensure the reaction is heated to a suitable temperature, typically refluxing in a high-boiling solvent.[1]
-
Poor Solvent Choice: The solvent should be able to dissolve both the this compound and the amine to facilitate the reaction. Isopropanol is a commonly used solvent, but screening other polar, high-boiling solvents may be beneficial.[1]
-
Weak Nucleophilicity of the Amine: Electron-poor anilines are less nucleophilic and may react slowly. In such cases, the Buchwald-Hartwig amination is a better alternative.
Q3: I'm having trouble with my Buchwald-Hartwig amination. What should I troubleshoot?
Common issues in Buchwald-Hartwig aminations of heteroaryl chlorides include:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and moisture. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Using a robust pre-catalyst can also help.[1]
-
Inappropriate Ligand Selection: The choice of phosphine ligand is critical for a successful reaction. For electron-rich heteroaryl chlorides, bulky and electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often good starting points.[1]
-
Incorrect Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like carbonates may not be sufficient.[2]
-
Low Reaction Temperature: While milder than SNAr, Buchwald-Hartwig reactions often require heating (80-110 °C) to proceed at a reasonable rate.[2]
Q4: What are the common side products in the amination of 4-chloroquinazolines?
A common side reaction, particularly in Buchwald-Hartwig amination, is hydrodehalogenation , where the chloro group is replaced by a hydrogen atom. This can be more prevalent with electron-poor aryl halides. Optimizing the ligand and lowering the reaction temperature can help minimize this side product.[1]
Troubleshooting Guides
Low or No Product Yield
This guide will help you systematically troubleshoot low or no product yield in the amination of this compound.
dot
Caption: Troubleshooting workflow for low or no product yield.
Data Presentation
The following tables summarize reaction conditions for the amination of 4-chloro-6,7-dialkoxyquinazolines with various anilines, providing a comparative overview of different methodologies.
Table 1: SNAr Amination of 4-Chloro-6,7-dimethoxyquinazoline with Substituted Anilines
| Entry | Aniline | Solvent | Conditions | Yield (%) |
| 1 | 3-chloro-4-fluoroaniline | Isopropanol | Reflux, 1 h | 98 |
| 2 | Aniline | Acetic Acid | 55 °C, 2 h | 65 |
| 3 | 3-ethynylaniline | Pyridine/Isopropanol | Reflux, 4 h | Not specified |
| 4 | Various anilines | Isopropanol | Reflux, 5 h | Not specified |
Table 2: Buchwald-Hartwig Amination of 4-Chloro-6,7-dimethoxyquinoline with Morpholine
| Catalyst System | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Pd(dba)₂ / XPhos | Sodium tert-butoxide | Toluene | Reflux | 6 | 94 |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired aniline (1.2 eq).
-
Add isopropanol as the solvent to dissolve the reactants.[3]
-
Heat the reaction mixture to reflux with stirring for 4-5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).[1]
-
Add anhydrous, degassed toluene as the solvent.
-
Stir the mixture for a few minutes at room temperature.
-
Add this compound (1.0 eq) and the amine (1.2 eq).[1]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Mandatory Visualization
Derivatives of 4-anilino-6,7-diethoxyquinazoline are potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer progression.
dot
Caption: Inhibition of EGFR and VEGFR signaling pathways.
References
Removing unreacted starting materials from 4-Chloro-6,7-diethoxyquinazoline reactions
A Note on Nomenclature: The information provided pertains to the synthesis and purification of 4-Chloro-6,7-dimethoxyquinazoline . This compound is a well-documented precursor in pharmaceutical synthesis. While the query specified "diethoxy," the methodologies and troubleshooting steps are directly applicable due to the similar chemical nature of methoxy and ethoxy groups.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials and impurities from the synthesis of 4-Chloro-6,7-dimethoxyquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and reagents for the synthesis of 4-Chloro-6,7-dimethoxyquinazoline?
The final step in the synthesis is typically a chlorination reaction. The most common starting material for this step is 6,7-dimethoxyquinazolin-4-one.[1][2] The key reagents involved are:
-
Starting Material: 6,7-dimethoxyquinazolin-4-one (also referred to as 4-hydroxy-6,7-dimethoxyquinazoline).[3][4]
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are most frequently used.[1][2][3]
-
Catalyst (optional): N,N-dimethylformamide (DMF) is sometimes used as a catalyst.[2]
-
Solvent: The chlorinating agent itself can serve as the solvent, or other high-boiling inert solvents like toluene or diethylene glycol dimethyl ether may be used.[3][5]
Q2: What are the typical impurities I should expect in my crude product?
Impurities can significantly affect the yield and purity of subsequent reaction steps. Common impurities include:
-
Unreacted Starting Material: The most prevalent impurity is residual 6,7-dimethoxyquinazolin-4-one.[3]
-
Side-Reaction Byproducts: These can form if the reaction temperature is too high or the reaction time is excessively long.[3]
-
Reagent Residues: Residual chlorinating agents (POCl₃, SOCl₂) and their hydrolysis products (e.g., phosphoric acid from moisture contamination) can be present.[3]
Q3: How can I monitor the reaction to prevent incomplete conversion?
Effective reaction monitoring is crucial to ensure the complete consumption of the starting material.
-
Thin Layer Chromatography (TLC): TLC is the recommended method for monitoring the reaction's progress.[3][5][6] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[3]
Q4: What is the standard work-up procedure after the reaction is complete?
The work-up procedure is designed to quench the reaction, neutralize excess acidic reagents, and precipitate the crude product.
-
Cooling: The reaction mixture is first cooled to room temperature.[6]
-
Removal of Excess Reagent: Excess thionyl chloride or phosphorus oxychloride is often removed under reduced pressure (rotary evaporation).[2] Azeotroping with toluene can help remove the last traces.[2]
-
Quenching: The cooled residue is carefully and slowly added to a mixture of ice and water or a cold, aqueous basic solution (e.g., saturated sodium bicarbonate or potassium carbonate).[2][5][6] This step neutralizes the acidity and precipitates the crude product.
-
Filtration: The precipitated solid is collected by suction filtration, washed with water, and dried.[6]
Q5: What are the most effective methods for purifying the crude 4-Chloro-6,7-dimethoxyquinazoline?
Purification is essential to obtain a product suitable for subsequent pharmaceutical syntheses. The two most common and effective methods are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective technique for removing most common impurities. A mixed solvent system, such as ethanol and ethyl acetate, is often recommended to achieve high purity.[3][5]
-
Column Chromatography: For achieving the highest degree of purity, normal-phase column chromatography using silica gel is the preferred method.[4][7] A mobile phase gradient of petroleum ether (or hexanes) and ethyl acetate is typically used to separate the product from residual starting material and other byproducts.[4]
Troubleshooting Guide
Problem: My TLC shows a significant amount of starting material remains, even after the recommended reaction time.
This indicates an incomplete reaction. Several factors could be responsible.
-
Solution 1: Extend Reaction Time/Increase Temperature: Continue heating the reaction mixture and monitor its progress every 1-2 hours using TLC. If the reaction is sluggish, a moderate increase in temperature (e.g., by 10-20°C), if within a safe range for the solvent, can increase the reaction rate.[3]
-
Solution 2: Check Reagent Stoichiometry: The molar ratio of the chlorinating agent to the starting material is critical. An insufficient amount of the chlorinating agent will result in an incomplete reaction. Consider increasing the molar ratio of the chlorinating agent.[3][5]
-
Solution 3: Verify Reagent Quality: Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture.[3] Using old or improperly stored reagents that have been exposed to atmospheric moisture can lead to deactivation, reducing their effectiveness. Use fresh or properly stored reagents.
Problem: The yield of my final product is very low.
Low yield can be attributed to issues in the reaction, work-up, or purification stages.
-
Cause 1 (Reaction): As discussed above, incomplete reactions are a primary cause. Moisture contamination can also consume the chlorinating agent, lowering the yield.[3] Ensure all glassware is thoroughly dried before use.
-
Cause 2 (Work-up): The product may have some solubility in the quenching solution. Ensure the quenching and filtration steps are performed at a low temperature to minimize product loss.
-
Cause 3 (Purification): During recrystallization, using too much solvent or cooling the solution too quickly can lead to significant product loss. During column chromatography, improper fraction collection can also result in a lower isolated yield.
Data Presentation
Table 1: Summary of Reaction and Purification Parameters
| Parameter | Method 1 | Method 2 | Reference |
| Starting Material | 6,7-dimethoxyquinazolin-4-one | 4-hydroxy-6,7-dimethoxyquinoline | [2][5] |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Phosphorus oxychloride (POCl₃) | [2][5] |
| Reactant Molar Ratio | N/A (SOCl₂ as solvent) | 1 : 3.5 (Substrate : POCl₃) | [2][3] |
| Solvent | Thionyl chloride | Diethylene glycol dimethyl ether | [2][5] |
| Reaction Temperature | Reflux | 90 - 100 °C | [2][5] |
| Reaction Time | 6 hours | 4 - 12 hours | [2][5] |
| Purification Method | Washing with NaHCO₃ | Recrystallization (Ethanol/EtOAc) | [2][5] |
| Reported Yield | 98% | 79.2% | [2][5] |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride
This protocol is adapted from literature procedures for the synthesis of 4-Chloro-6,7-dimethoxyquinazoline.[2]
-
Reactor Setup: In a dry round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dimethoxyquinazolin-4-one (10.0 g, 48.5 mmol).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (200 ml).
-
Catalyst Addition: Add N,N-dimethylformamide (0.2 ml) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. Add toluene (2 x 50 ml) and evaporate again to remove the last traces of thionyl chloride.
-
Extraction: Dissolve the residue in dichloromethane (550 ml). Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 250 ml) and then with brine.
-
Isolation: Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the product.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying the crude product using silica gel chromatography.[4]
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in petroleum ether. Pour the slurry into a glass chromatography column, tapping gently to ensure even packing. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude 4-Chloro-6,7-dimethoxyquinazoline in a minimal amount of dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) and remove the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with a 95:5 mixture of petroleum ether:ethyl acetate and progressing as needed).
-
Fraction Collection: Collect the eluent in fractions using test tubes. Monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified 4-Chloro-6,7-dimethoxyquinazoline.
Visualizations
Caption: Workflow for Synthesis and Purification.
Caption: Troubleshooting Incomplete Reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Managing moisture sensitivity in 4-Chloro-6,7-diethoxyquinazoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 4-Chloro-6,7-diethoxyquinazoline, with a particular focus on managing its sensitivity to moisture. The information provided is adapted from established protocols for the synthesis of the analogous compound, 4-Chloro-6,7-dimethoxyquinazoline, and is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Low or No Yield of this compound
Low or no yield is a common issue in the synthesis of this compound, often linked to the purity of reagents and the control of reaction conditions. Moisture is a critical factor that can significantly impact the success of the chlorination step.
Question: My chlorination of 6,7-diethoxy-3,4-dihydroquinazolin-4-one is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a low yield in the chlorination step. Here is a systematic approach to troubleshooting the issue:
-
Moisture Contamination: Chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly reactive with water. Any moisture present in the glassware, solvent, or starting material will consume the chlorinating agent, reducing the amount available for the desired reaction and leading to the formation of byproducts.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator before use.
-
Use anhydrous solvents. If not available, consider distilling the solvent over a suitable drying agent.
-
Ensure the starting material, 6,7-diethoxy-3,4-dihydroquinazolin-4-one, is thoroughly dried.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Troubleshooting:
-
If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction.
-
If the temperature is too high, it may promote the formation of undesired byproducts. The optimal temperature range should be carefully maintained.[1]
-
-
-
Purity of Starting Material: Impurities in the 6,7-diethoxy-3,4-dihydroquinazolin-4-one can interfere with the reaction.
-
Troubleshooting:
-
Ensure the starting material is of high purity. If necessary, purify it by recrystallization before use.
-
-
-
Degradation of the Product: The product, this compound, can be susceptible to hydrolysis, especially during the workup phase if exposed to aqueous conditions for a prolonged period.[2]
-
Troubleshooting:
-
Minimize the time the product is in contact with aqueous solutions during extraction and washing steps.
-
Use cold solutions during the workup to reduce the rate of potential hydrolysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of moisture sensitivity in the synthesis of this compound?
A1: The primary cause of moisture sensitivity lies in the chlorination step. The chlorinating agents commonly used, such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃), readily react with water. This reaction consumes the chlorinating agent and can lead to the formation of acidic byproducts, which can further complicate the reaction and purification process.
Q2: How can I best prevent moisture contamination during my experiment?
A2: To prevent moisture contamination, it is crucial to work under anhydrous conditions. This includes:
-
Drying all glassware in an oven and cooling it under a stream of inert gas or in a desiccator.
-
Using anhydrous solvents.
-
Ensuring the starting material is completely dry.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My TLC analysis shows the presence of the starting material even after a prolonged reaction time. What should I do?
A3: If the starting material is still present, it indicates an incomplete reaction. You can try the following:
-
Increase the molar ratio of the chlorinating agent.
-
Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts by TLC.[1]
-
Ensure that your starting material is fully dissolved in the solvent.
Q4: What are the common impurities I might encounter during the purification of this compound?
A4: Common impurities include unreacted 6,7-diethoxy-3,4-dihydroquinazolin-4-one and byproducts from side reactions. If the product is exposed to moisture, you may also find the hydrolyzed product, 6,7-diethoxy-3,4-dihydroquinazolin-4-one.[1][2]
Q5: What is the recommended method for purifying the final product?
A5: Recrystallization is a highly effective method for purifying crude this compound. A mixed solvent system, such as ethanol and ethyl acetate, can be effective.[1][3] The crude product should be dissolved in a minimum amount of the hot solvent mixture and then allowed to cool slowly to form pure crystals.
Data Presentation
Table 1: Typical Reaction Parameters for the Chlorination of 6,7-disubstituted-3,4-dihydroquinazolin-4-one Analogs
| Parameter | Value | Reference(s) |
| Starting Material | 6,7-dimethoxy-3,4-dihydroquinazolin-4-one | [4] |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | [1][3][4] |
| Solvent | Thionyl chloride (neat), Dichloromethane, Toluene, Acetonitrile | [3][4] |
| Catalyst | Dimethylformamide (DMF) (catalytic amount) | [4] |
| Reaction Temperature | Reflux (for SOCl₂), 90-100°C (for POCl₃) | [3][4][5] |
| Reaction Time | 4-12 hours | [3][5] |
| Work-up | Removal of excess chlorinating agent, extraction with an organic solvent, washing with a basic aqueous solution. | [4] |
Experimental Protocols
Protocol: Chlorination of 6,7-diethoxy-3,4-dihydroquinazolin-4-one
This protocol is adapted from the synthesis of 4-Chloro-6,7-dimethoxyquinazoline.[4]
Materials:
-
6,7-diethoxy-3,4-dihydroquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium hydrogen carbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6,7-diethoxy-3,4-dihydroquinazolin-4-one in thionyl chloride, add a catalytic amount of dimethylformamide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure (azeotropic removal of remaining thionyl chloride). Repeat this step.
-
Dissolve the residue in dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium hydrogen carbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Optimal solvent selection for 4-Chloro-6,7-diethoxyquinazoline reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Chloro-6,7-diethoxyquinazoline in chemical reactions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in drug development?
A1: this compound is a key building block in the synthesis of various biologically active molecules. It is a crucial intermediate for preparing a range of kinase inhibitors, which are prominent in oncology research for targeted cancer therapies. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets.
Q2: Which position on the this compound is most reactive?
A2: The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the nitrogen atoms in the quinazoline ring system, which activates the C4 position for nucleophilic attack.
Q3: What are the most common types of reactions performed with this compound?
A3: The most common reaction is nucleophilic aromatic substitution (SNAr), where the chlorine at the 4-position is displaced by a nucleophile. This is frequently used to introduce various amine functionalities, leading to the synthesis of 4-amino-6,7-diethoxyquinazoline derivatives.
Q4: How does the reactivity of this compound compare to its dimethoxy analog?
A4: The reactivity is expected to be very similar to 4-Chloro-6,7-dimethoxyquinazoline. The electronic effects of the ethoxy groups are comparable to methoxy groups, so the high reactivity at the 4-position is maintained.
Solvent Selection and Solubility
Choosing an appropriate solvent is critical for reaction success. The ideal solvent will dissolve the reactants and reagents, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature.
Qualitative Solubility of this compound
| Solvent | Type | Boiling Point (°C) | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High | Good for a wide range of temperatures. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | High | Can be difficult to remove. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Moderate | Suitable for reactions at moderate temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Moderate | Lower boiling point, suitable for milder conditions. |
| Isopropanol (IPA) | Polar Protic | 82.5 | Moderate to Low | Commonly used for reactions with amines. |
| Ethanol | Polar Protic | 78 | Low | May require heating to dissolve. |
| Toluene | Nonpolar | 111 | Low | May be used in specific cases, e.g., with catalysts. |
| Dichloromethane (DCM) | Nonpolar | 40 | Low | Generally not a primary choice for these reactions. |
| Water | Polar Protic | 100 | Insoluble |
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Dissolution of Starting Material | Consult the solubility table and consider a solvent with higher solubilizing power. Gentle heating may aid dissolution. |
| Low Reaction Temperature | For SNAr reactions, especially with less reactive nucleophiles, higher temperatures may be required. Consider switching to a higher-boiling solvent like DMF or DMSO, or using microwave irradiation. |
| Poor Nucleophile Reactivity | Electron-poor amines may react slowly. Increasing the reaction temperature, using a stronger base, or employing a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) can improve yields. |
| Reagent Degradation | Ensure all reagents, especially the nucleophile and any bases, are pure and dry. Moisture can quench some reagents. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Recommended Solution |
| Side Reactions | A common side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere (e.g., nitrogen or argon) and using purified reagents. |
| Reaction at Other Positions | While the 4-position is most reactive, reactions at other positions can occur under harsh conditions. Use the mildest effective reaction conditions. |
| Degradation of Starting Material or Product | Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Product is Highly Soluble in the Reaction Solvent | If the product does not precipitate upon cooling, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a different solvent system or by column chromatography. |
| Contamination with Unreacted Starting Material | If the reaction has not gone to completion, consider increasing the reaction time or temperature. For purification, column chromatography is often effective in separating the product from the starting material. |
| Emulsion Formation During Workup | During aqueous workup, emulsions can form. Adding brine (saturated NaCl solution) can help to break the emulsion and improve phase separation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a typical reaction between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Isopropanol or DMF
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound and the amine nucleophile.
-
Add a suitable solvent (e.g., isopropanol or DMF) to dissolve the reactants.
-
Heat the mixture to reflux (for isopropanol) or a higher temperature as needed (for DMF, e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution
This method can significantly reduce reaction times.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.5 eq)
-
DMF or NMP (N-Methyl-2-pyrrolidone)
-
Microwave vial with a snap cap
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound and the amine.
-
Add a suitable solvent (e.g., DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Determining the Solubility of this compound
This protocol provides a method to determine the approximate solubility in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, Acetonitrile, Isopropanol)
-
Small vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Add a known volume of the solvent (e.g., 1 mL) to a vial containing a stir bar.
-
Add a small, pre-weighed amount of this compound to the vial.
-
Stir the mixture at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour).
-
Observe if all the solid has dissolved. If it has, add another pre-weighed amount of the solid and continue stirring.
-
Repeat step 4 until a saturated solution is formed (i.e., solid material remains undissolved).
-
Stir the saturated solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Carefully evaporate the solvent from a known volume of the filtered solution and weigh the remaining solid.
-
Calculate the solubility in g/L or mg/mL.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for low reaction yield.
Selection of base for efficient phenoxylation of 4-chloroquinazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the efficient phenoxylation of 4-chloroquinazolines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the phenoxylation of 4-chloroquinazolines?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The phenoxide ion, generated by the deprotonation of a phenol in the presence of a base, acts as the nucleophile and attacks the electron-deficient C4 position of the quinazoline ring, leading to the displacement of the chloride leaving group.
Q2: Which bases are commonly used for the phenoxylation of 4-chloroquinazolines?
A variety of inorganic and organic bases can be employed. The choice of base is crucial for the reaction's efficiency. Commonly used bases include:
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium fluoride (CsF) are frequently reported.
-
Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also utilized, particularly when milder conditions are required.
Q3: How does the choice of base affect the reaction outcome?
The strength and nature of the base can significantly influence the reaction rate and yield.
-
Strong bases like sodium hydride (NaH) completely deprotonate the phenol, leading to a high concentration of the nucleophilic phenoxide and often resulting in faster reaction rates.
-
Weaker inorganic bases like potassium carbonate (K₂CO₃) are effective and widely used, offering a good balance between reactivity and handling safety.
-
Organic bases such as Et₃N or DIPEA can also facilitate the reaction, often requiring slightly higher temperatures or longer reaction times compared to strong inorganic bases.
Q4: Can this reaction be performed without a base?
While some related reactions, such as the N-arylation of 4-chloroquinazolines with electron-rich amines, have been successful without a base, the phenoxylation typically requires a base to deprotonate the less nucleophilic phenol.[1] The acidity of the phenol necessitates the presence of a base to generate the phenoxide nucleophile in sufficient concentration for the reaction to proceed efficiently.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Deprotonation of Phenol | - Switch to a stronger base: If using a weak base like K₂CO₃, consider switching to NaH. Ensure the NaH is fresh and not passivated. - Increase base stoichiometry: Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure complete deprotonation. |
| Poor Solubility of Reactants | - Change the solvent: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Common solvents for this reaction include DMF, DMSO, acetonitrile, and THF. |
| Low Reaction Temperature | - Increase the temperature: The SNAr reaction is often favored by heat. Gradually increase the reaction temperature and monitor the progress by TLC. Reactions with bases like K₂CO₃ may require heating to around 85°C.[2][3] |
| Deactivated 4-Chloroquinazoline | - Check the purity of the starting material: Impurities in the 4-chloroquinazoline can inhibit the reaction. - Consider electronic effects: Electron-donating groups on the quinazoline ring can decrease the electrophilicity of the C4 position, slowing down the reaction. |
| Short Reaction Time | - Monitor the reaction over a longer period: Some base and substrate combinations may require extended reaction times. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of 4-Chloroquinazoline | - Ensure anhydrous conditions: The presence of water can lead to the hydrolysis of the starting material to the corresponding quinazolin-4-one. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of Reactants or Products | - Lower the reaction temperature: High temperatures can sometimes lead to the degradation of starting materials or the desired product. |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is highly soluble in the aqueous phase during workup. | - Perform multiple extractions: Use an appropriate organic solvent and perform several extractions to ensure complete recovery of the product. |
| Co-elution with impurities during column chromatography. | - Optimize the solvent system: Experiment with different solvent polarities for column chromatography to achieve better separation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Phenoxyquinazolines and Related Analogues
| Starting Material | Nucleophile/Reagent | Base | Solvent | Temperature | Yield | Reference |
| 2-Phenylquinazolin-4(3H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | Acetonitrile | Room Temp. | High | [4] |
| Chloro-substituted aromatic | Substituted phenol | K₂CO₃ | DMF | 85 °C | - | [2] |
| 4-chloro-7-methoxy-6-(chloropropoxy)quinazoline | 3-chloro-4-fluoroaniline | - | Propan-2-ol | 90 °C | Excellent | [5] |
| 4-anilinoquinazolines | Iodomethane | NaH | - | - | 76-89% | [1] |
| 2,4-dichloroquinazoline | Aniline | DIPEA | Dioxane | 80 °C | 65% | [6] |
Note: The table includes data from related reactions on the quinazoline scaffold to provide a broader context for reaction condition selection.
Experimental Protocols
Protocol 1: Phenoxylation using Potassium Carbonate (K₂CO₃)
-
To a stirred solution of the substituted phenol (1.2 mmol) in dry DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the 4-chloroquinazoline (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 85°C and monitor the progress by TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phenoxylation using Sodium Hydride (NaH)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in dry THF (10 mL) under an inert atmosphere, add a solution of the substituted phenol (1.2 mmol) in dry THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the 4-chloroquinazoline (1.0 mmol) in dry THF to the reaction mixture.
-
Reflux the reaction mixture and monitor the progress by TLC.
-
After completion of the reaction, cool the mixture to 0°C and quench carefully with saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the phenoxylation of 4-chloroquinazolines.
Caption: Decision logic for selecting a base in the phenoxylation of 4-chloroquinazolines.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: TLC Monitoring for Reactions Involving 4-Chloro-6,7-diethoxyquinazoline
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for researchers utilizing Thin-Layer Chromatography (TLC) to monitor chemical reactions involving 4-Chloro-6,7-diethoxyquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using TLC to monitor the synthesis of this compound?
A1: The synthesis of this compound typically involves the chlorination of 4-Hydroxy-6,7-diethoxyquinazoline. TLC is used to separate compounds based on their polarity. The starting material, containing a polar hydroxyl group, is more polar than the resulting product, where the hydroxyl group is replaced by a less polar chlorine atom. Consequently, the product will travel further up the TLC plate (higher Retention Factor, Rf) than the starting material in a normal-phase silica gel system. The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot.[1][2]
Q2: How do I select an appropriate mobile phase (solvent system) for my TLC analysis?
A2: The ideal solvent system should provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.5. A common starting point for quinazoline derivatives is a mixture of a non-polar solvent (like petroleum ether, hexanes, or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[3][4] You can start with a system like Dichloromethane:Petroleum Ether (1:8) or Cyclohexane:Ethyl Acetate (2:1) and adjust the ratio to achieve optimal separation.[1][5] Increasing the proportion of the polar solvent will increase the Rf values of your spots.
Q3: How can I visualize the spots on the TLC plate?
A3: Quinazoline derivatives are typically aromatic and conjugated, making them visible under a UV lamp (254 nm) as dark spots on a fluorescent green background.[4][6][7] This is a non-destructive first step. For more definitive visualization or if spots are faint, chemical stains can be used. A potassium permanganate (KMnO₄) stain is effective as it reacts with oxidizable groups, potentially giving a stronger spot for the 4-hydroxy starting material than the chloro product.[8][9] An iodine chamber is another simple and effective general stain for aromatic compounds.[7]
Q4: How do I interpret the spots on the developed TLC plate?
A4: A standard TLC for reaction monitoring uses three lanes:
-
Lane 1 (Reference): A spot of the pure starting material.
-
Lane 2 (Cospot): A spot of the starting material with the reaction mixture spotted directly on top of it.[10]
-
Lane 3 (Reaction Mixture): A spot of the current reaction mixture.
As the reaction proceeds, the spot corresponding to the starting material in Lane 3 will diminish in intensity, while a new spot, corresponding to the product, will appear with a higher Rf value.[11] The cospot helps to confirm the identity of the starting material spot in the reaction mixture.[10]
Q5: How do I confirm that the reaction is complete?
A5: The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (Lane 3) on the TLC plate, even after using a sensitive visualization stain.[1][2]
Experimental Protocols
Detailed Protocol for TLC Monitoring
This protocol outlines the standard procedure for monitoring the conversion of 4-Hydroxy-6,7-diethoxyquinazoline to this compound.
-
Chamber Preparation: Pour your chosen mobile phase (e.g., 8:1 Petroleum Ether:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and covering one side of the chamber wall to ensure the chamber atmosphere is saturated with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three small, equidistant points on this line for spotting.
-
Spotting the Plate:
-
Left Lane: Using a capillary tube, apply a small spot of a dilute solution of your starting material (4-Hydroxy-6,7-diethoxyquinazoline) on the leftmost mark.
-
Middle Lane (Cospot): Apply a spot of the starting material on the middle mark. Then, carefully apply a spot of the reaction mixture directly on top of it. Allow the solvent to evaporate between applications.[10]
-
Right Lane: Apply a small spot of the reaction mixture on the rightmost mark.
-
Note: Ensure spots are small and concentrated to prevent streaking. If the reaction mixture is concentrated, dilute a small aliquot before spotting.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[12] Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualization & Interpretation:
-
View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, use a chemical stain. For example, dip the plate quickly into a potassium permanganate solution and gently heat with a heat gun until yellow-brown spots appear against the purple background.[8]
-
Compare the lanes to determine the extent of the reaction.
-
Data Presentation
Table 1: Recommended TLC Mobile Phase Systems
| Mobile Phase System | Ratio (v/v) | Polarity | Recommended Use & Adjustment Notes |
| Petroleum Ether / Ethyl Acetate | 8:1 to 4:1 | Low to Medium | Good starting point. Decrease the ratio (e.g., to 4:1) to increase polarity and move spots further up the plate. |
| Dichloromethane / Petroleum Ether | 1:8 | Low | Suitable for separating less polar compounds.[1] |
| Cyclohexane / Ethyl Acetate | 2:1 | Medium | An alternative system effective for many quinazoline derivatives.[5] |
| Dichloromethane / Methanol | 99:1 | Medium | Useful if product has slightly more polarity or for purification steps.[13] |
Table 2: Visualization Methods and Expected Results
| Visualization Method | Starting Material (4-Hydroxy-) | Product (4-Chloro-) | General Principle |
| UV Light (254 nm) | Dark spot | Dark spot | Non-destructive visualization of UV-active aromatic rings.[7] |
| Iodine Chamber | Yellow/Brown spot | Yellow/Brown spot | Reversible complex formation with aromatic compounds. |
| Potassium Permanganate | Strong Yellow/Brown spot | Weaker Yellow/Brown or no spot | The 4-hydroxy group is more readily oxidized than the 4-chloro group.[14] |
| p-Anisaldehyde Stain | May produce a colored spot | May produce a differently colored spot | Can help differentiate compounds with similar Rf values based on color. |
Troubleshooting Guide
Q: Why are my spots streaking down the plate? A: Streaking can be caused by several factors:
-
Sample Overload: The most common cause. Try diluting your sample before spotting it on the plate.[12][14]
-
Compound Basicity: Quinazolines are basic. The slightly acidic nature of the silica gel can cause interactions that lead to streaking. Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the silica.[14][15]
-
High-Boiling Solvents: If your reaction is in a solvent like DMF or DMSO, it can cause smearing. After spotting the plate, place it under a high vacuum for 2-3 minutes to evaporate the high-boiling solvent before developing the plate.[16]
Q: My spots are all stuck on the baseline (Rf ≈ 0) or ran to the top (Rf ≈ 1). What should I do? A: This is a solvent polarity issue.
-
Spots on Baseline: Your mobile phase is not polar enough to move the compounds. Increase the proportion of the polar solvent in your mixture (e.g., move from 8:1 Hexanes:EtOAc to 4:1).[14]
-
Spots at Solvent Front: Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 Hexanes:EtOAc to 8:1).[14]
Q: I can't see any spots on the plate after development. A: This could be due to a few reasons:
-
Sample Too Dilute: Your compound concentration may be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry in between each application, to concentrate the sample on the plate.[12][14]
-
Evaporation: If your compound is volatile, it may have evaporated from the plate. This is less likely with the target compounds but is a possibility.
-
Incorrect Visualization: While quinazolines are UV-active, at very low concentrations the spot may be faint. Always follow UV visualization with a more sensitive chemical stain like potassium permanganate.[14]
Q: The spots for my starting material and product are too close to tell apart. A: If the Rf values are very similar, you need to improve the separation.
-
Change Solvent System: Test different solvent combinations. Sometimes switching one component (e.g., from ethyl acetate to acetone) or using a three-component system can alter selectivity and improve separation.[16]
-
Use a Different Stain: A stain like p-anisaldehyde may produce different colors for the two compounds, allowing for differentiation even if the spots overlap.[16]
Visualizations
Caption: Standard experimental workflow for monitoring a reaction using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. TLC stains [reachdevices.com]
- 10. How To [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. mdpi.com [mdpi.com]
- 14. silicycle.com [silicycle.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-6,7-diethoxyquinazoline and 4-Chloro-6,7-dimethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Chloro-6,7-diethoxyquinazoline and 4-Chloro-6,7-dimethoxyquinazoline, two key intermediates in the synthesis of tyrosine kinase inhibitors (TKIs) and other biologically active molecules. The primary focus is on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction for introducing diverse functionalities at the C4 position of the quinazoline core.
Core Reactivity Principles
The reactivity of the C4 position in both quinazoline derivatives is governed by the electron-donating effects of the alkoxy groups at the C6 and C7 positions. These groups influence the electrophilicity of the carbon atom bonded to the chlorine, the leaving group.
-
Electronic Effects: Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating through resonance, which can slightly decrease the electrophilicity of the C4 position, making it less reactive towards nucleophiles. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group in the methoxy substituent due to hyperconjugation and inductive effects. This suggests that this compound might be marginally less reactive than its dimethoxy counterpart.
-
Steric Effects: The ethoxy groups are bulkier than the methoxy groups. While this steric hindrance is somewhat removed from the reaction center at C4, it could play a minor role in influencing the approach of the nucleophile.
Direct kinetic studies comparing the two are scarce in published literature. However, a comparative analysis of reaction conditions from various synthetic protocols provides valuable insights into their relative reactivity. Typically, a more reactive substrate will require milder conditions (lower temperature, shorter reaction time) to achieve a comparable yield.
Quantitative Data from Synthetic Procedures
The following table summarizes reaction conditions for the nucleophilic aromatic substitution of both compounds with various aniline derivatives, which are common reactions in the synthesis of drugs like Erlotinib (from the diethoxy starting material) and Gefitinib (from the dimethoxy starting material).
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 3-Ethynylaniline | Isopropanol | Reflux (approx. 82°C) | 4 | 95% |
| This compound | 3-Ethynylaniline | Water / HCl | 40°C | 1.5 | Not specified |
| 4-Chloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | Acetic Acid | 55°C | 2 | 65% |
| 4-Chloro-6,7-dimethoxyquinazoline | 4-Fluoro-3-chloroaniline | Methanol | Reflux (approx. 65°C) | 6 | Not specified |
Note: The data is compiled from different sources and reaction scales, which can influence reaction times and yields. Direct comparison should be made with caution.
Experimental Protocols
Below are representative experimental protocols for the SNAr reaction of each quinazoline derivative.
Protocol 1: Synthesis of N-(3-ethynylphenyl)-6,7-diethoxyquinazolin-4-amine
-
Reactants: this compound, 3-ethynylaniline, pyridine, and isopropanol.
-
Procedure: A solution of this compound (1.0 eq) in isopropanol is added dropwise to a solution of 3-ethynylaniline (1.15 eq) and pyridine (1.15 eq) in isopropanol. The mixture is heated to reflux (approximately 82°C) and stirred for 4 hours under an argon atmosphere. During this time, the product typically precipitates as a solid. After cooling to room temperature, the precipitate is collected by filtration, washed with hot isopropanol, and dried to yield the desired product.[1]
Protocol 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
-
Reactants: 2,4-Dichloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in acetic acid. (Note: This protocol starts from the 2,4-dichloro derivative, but the first substitution occurs selectively at the more reactive C4 position).
-
Procedure: To a vigorously stirred solution of 3-chloro-4-fluoroaniline (1.2 eq) in acetic acid, 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) is added in a single portion at 45°C. The reaction mixture is then warmed to 55°C and maintained for 2 hours. The product often solidifies during the reaction. After completion, the mixture is processed to isolate the C4-substituted product.[3][5]
Visualizations
The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General SNAr mechanism on the 4-chloroquinazoline core.
Caption: A typical workflow for synthesis and purification.
Conclusion
Both this compound and 4-Chloro-6,7-dimethoxyquinazoline are effective substrates for nucleophilic aromatic substitution at the C4 position. Theoretical considerations based on the electronic effects of the alkoxy substituents suggest that the diethoxy derivative may be slightly less reactive than the dimethoxy analog. However, the available synthetic data indicates that high yields of substituted products can be obtained from both starting materials under mild to moderate reaction conditions. The choice between the two may ultimately depend on the specific target molecule, the desired solubility properties conferred by the alkoxy groups, and the availability and cost of the starting materials. For synthetic planning, researchers can confidently employ either intermediate with the expectation of efficient C4 functionalization.
References
- 1. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Purity Validation of Synthesized 4-Chloro-6,7-diethoxyquinazoline: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-Chloro-6,7-diethoxyquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds. Furthermore, it offers a comparative overview of alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for the purity profiling of quinazoline derivatives.[1] Its high resolution, sensitivity, and versatility are significant advantages in generating detailed impurity profiles, which is crucial for regulatory compliance.[1]
Two robust reversed-phase HPLC methods are presented below for the purity determination of this compound. These methods, adapted from proven protocols for the closely related 4-Chloro-6,7-dimethoxyquinoline, offer different selectivities and run times to suit various analytical needs.[2]
Table 1: Comparison of HPLC Methods for Purity Analysis of this compound
| Parameter | Method 1: Reversed-Phase C18 (Gradient) | Method 2: Reversed-Phase C8 (Isocratic) |
| Column | InertSustain C18 (250mm x 4.6mm, 5µm) | C8 (150mm x 4.6mm, 5µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient | Isocratic (e.g., 70% A, 30% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | ~20 min | ~10 min |
| Resolution (Main Peak & Closest Impurity) | > 2.0 | > 1.8 |
| Tailing Factor (Main Peak) | < 1.2 | < 1.5 |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 1.0% | < 1.5% |
Data adapted from a comparative guide for a structurally similar compound.[2]
Method 1, with its C18 column and gradient elution, is well-suited for resolving a wide range of potential impurities with varying polarities.[2] Method 2, utilizing a C8 column and isocratic elution, offers a faster analysis time, making it ideal for routine quality control where the impurity profile is well-characterized.[2]
Experimental Protocols
Below are the detailed methodologies for the two HPLC methods.
Method 1: Reversed-Phase C18 with Gradient Elution
This method provides excellent resolving power for complex impurity profiles.
-
Column: InertSustain C18 (250mm x 4.6mm, 5µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) Formic Acid in Water, filtered and degassed.
-
B: 0.1% (v/v) Formic Acid in Acetonitrile, filtered and degassed.[3]
-
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: 10% A, 90% B
-
20.1-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]
Method 2: Reversed-Phase C8 with Isocratic Elution
This method is optimized for faster routine analysis.
-
Column: C8 (150mm x 4.6mm, 5µm particle size).
-
Mobile Phase: Isocratic mixture of 70% Mobile Phase A (0.1% Formic Acid in Water) and 30% Mobile Phase B (0.1% Formic Acid in Acetonitrile). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Run Time: 10 minutes.[2]
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity determination of pharmaceutical compounds, other techniques can be employed, particularly in early-stage analysis or for orthogonal verification.[5][6]
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Detection Limit | Advantages | Limitations | Primary Applications |
| HPLC | ~0.01% | High resolution, sensitivity, and versatility; quantitative.[1] | Higher cost and complexity compared to TLC. | Routine purity testing, impurity profiling, stability studies.[1] |
| HPTLC | ~0.1% | Higher resolution than TLC; quantitative capabilities.[1] | Requires specialized equipment. | Quantitative analysis, screening.[1] |
| TLC | ~0.5% | Cost-effective, simple, and rapid.[1] | Lower sensitivity and resolution; primarily qualitative. | Reaction monitoring, early-stage analysis.[1] |
| GC-MS | Variable (ppb to ppm) | Excellent for volatile and semi-volatile impurities; provides structural information.[6] | Not suitable for non-volatile or thermally labile compounds. | Residual solvent analysis, identification of volatile by-products. |
| LC-MS | <0.01% | High sensitivity and specificity; provides molecular weight and structural information of unknown impurities.[6] | Higher cost and complexity. | Impurity identification and structural elucidation. |
Experimental Workflow and Data Interpretation
The general workflow for the purity validation of synthesized this compound by HPLC involves several key steps, from sample preparation to data analysis and reporting.
Caption: HPLC Purity Validation Workflow for this compound.
The primary output from the HPLC analysis is a chromatogram. The purity of the synthesized compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. The presence of significant secondary peaks may indicate the presence of impurities, which could include unreacted starting materials, by-products from the chlorination step, or degradation products. For identification of unknown impurities, hyphenated techniques such as LC-MS are invaluable.[6]
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-Chloro-6,7-dialkoxyquinazoline Derivatives using 2D-NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a detailed comparison of 2D-Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 4-chloro-6,7-dialkoxyquinazoline derivatives, a scaffold of interest in medicinal chemistry.
The Power of 2D-NMR in Structural Elucidation
Two-dimensional NMR spectroscopy provides a significant advantage over one-dimensional (1D) techniques by resolving overlapping signals and revealing through-bond correlations between nuclei. For complex molecules like quinazoline derivatives, 2D-NMR is often indispensable for definitive structural assignment. The most common and powerful techniques for this purpose are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings), which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons.
The combination of these techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the complete structural confirmation of the molecule.
Comparative Analysis of Structural Elucidation Techniques
While 2D-NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. The following table compares 2D-NMR with other common analytical methods for the structural confirmation of quinazoline derivatives.
| Technique | Information Provided | Advantages | Limitations |
| 2D-NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C direct and long-range). Unambiguous assignment of ¹H and ¹³C spectra. | Provides a complete and detailed structural map. Non-destructive. | Requires a relatively larger amount of pure sample. Can be time-consuming to acquire and analyze data. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. Provides molecular formula confirmation (with high-resolution MS). | Does not provide detailed information on atom connectivity. Isomers can be difficult to distinguish. |
| X-Ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. Absolute stereochemistry. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Provides limited information about the overall molecular structure. Ambiguous for complex molecules. |
| UV-Vis Spectroscopy | Information about the electronic transitions and conjugation in the molecule. | Simple and fast. Can be used for quantitative analysis. | Provides limited structural information. Broad absorption bands can be difficult to interpret. |
Experimental Data for 4-Chloro-6,7-dimethoxyquinazoline
The following tables summarize the ¹H and ¹³C NMR data for 4-chloro-6,7-dimethoxyquinazoline, which serves as a model for the diethoxy analog.
Table 1: ¹H NMR Spectroscopic Data of 4-Chloro-6,7-dimethoxyquinazoline. [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.86 | s |
| H-5 | 7.42 | s |
| H-8 | 7.37 | s |
| OCH₃ (C-6) | 4.00 | s |
| OCH₃ (C-7) | 3.98 | s |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Chemical Shifts and Key HMBC Correlations for 4-Chloro-6,7-dimethoxyquinazoline.
| Carbon | Predicted ¹³C Chemical Shift (δ, ppm) | Observed HMBC Correlations (from Proton) |
| C-2 | ~155 | H-5 |
| C-4 | ~158 | H-2, H-5 |
| C-4a | ~108 | H-5, H-8 |
| C-5 | ~106 | H-8 |
| C-6 | ~150 | H-5, OCH₃ (C-6) |
| C-7 | ~156 | H-8, OCH₃ (C-7) |
| C-8 | ~102 | H-5 |
| C-8a | ~148 | H-2, H-8 |
| OCH₃ (C-6) | ~56 | OCH₃ (C-6) |
| OCH₃ (C-7) | ~56 | OCH₃ (C-7) |
| Note: The ¹³C NMR chemical shifts are predicted values based on known quinazoline derivatives. The HMBC correlations are expected based on the structure. |
For the 4-chloro-6,7-diethoxyquinazoline derivative, the primary difference in the NMR spectra would be observed in the signals corresponding to the ethoxy groups. Instead of two singlets for the methoxy protons, one would expect to see a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-) of each ethoxy group. The carbon signals for the ethoxy groups would also appear at different chemical shifts compared to the methoxy carbons.
Experimental Protocols
2D-NMR Spectroscopy
A sample of the purified 4-chloro-6,7-dialkoxyquinazoline derivative (typically 5-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The following 2D-NMR experiments are then performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
1. COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: Standard COSY or DQF-COSY (for higher resolution).
-
Spectral Width: Set to cover the entire ¹H chemical shift range.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-8 per increment.
-
Data Processing: Fourier transformation in both dimensions followed by symmetrization.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradient selection.
-
¹H Spectral Width: Set to cover the entire ¹H chemical shift range.
-
¹³C Spectral Width: Set to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-16 per increment.
-
¹J(CH) Coupling Constant: Optimized for one-bond C-H coupling (typically ~145 Hz).
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradient selection.
-
¹H Spectral Width: Set to cover the entire ¹H chemical shift range.
-
¹³C Spectral Width: Set to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Constant: Optimized for 2-3 bond C-H couplings (typically 8-10 Hz).
Visualizing the Workflow and Key Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow for 2D-NMR based structural elucidation and the key HMBC correlations expected for a 4-chloro-6,7-dialkoxyquinazoline derivative.
References
Comparative analysis of EGFR inhibition by different 4-anilinoquinazoline derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics in oncology.[1][2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that drive cell proliferation and survival.[1][3] This guide provides a comparative analysis of prominent 4-anilinoquinazoline derivatives, supported by experimental data and detailed protocols for key assays.
Performance Comparison of EGFR Inhibitors
The efficacy of 4-anilinoquinazoline derivatives can be quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%. Lower IC50 values indicate greater potency. The table below summarizes the IC50 values for several well-known and experimental 4-anilinoquinazoline derivatives against EGFR.
| Compound | EGFR IC50 (nM) | Target Cell Lines / Conditions | Reference |
| Gefitinib | 25.42 | Enzyme Activity Assay | [4][5] |
| ~80 | A431 Cells | [6] | |
| Erlotinib | 33.25 | Enzyme Activity Assay | [4][5] |
| 2.6 | Wild-type EGFR | [7] | |
| ~100 | A431 Cells | [6] | |
| Lapatinib | ~160 | A431 Cells (EGFR-overexpressing) | [6] |
| 1100 | BT-474 Cells (HER2-overexpressing) | [6] | |
| Compound 19h | 0.47 | Enzyme Inhibitory Activity | [8] |
| Compound 7i | 17.32 | Enzyme Activity Inhibition Assay | [4][5] |
| TKI-Br (PD153035) | 0.025 | Halogenated 4-anilinoquinazoline | [9] |
| TKI-Cl (AG-1478) | 0.31 | Halogenated 4-anilinoquinazoline | [9] |
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[10][11] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for cell proliferation and survival.[10][12] 4-anilinoquinazoline derivatives inhibit this process by blocking the ATP-binding site of the EGFR kinase domain, thus preventing autophosphorylation.[12]
Experimental Evaluation Workflow
The characterization of novel 4-anilinoquinazoline derivatives typically follows a multi-step experimental workflow, starting from biochemical assays to cell-based evaluations and finally, analysis of downstream signaling.
Detailed Experimental Protocols
EGFR Kinase Inhibition Assay (TR-FRET Protocol)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.[13]
Objective: To determine the in vitro IC50 value of a test compound against purified EGFR kinase.[13]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[13]
-
Biotinylated peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))[13]
-
Low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.[13]
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound to the wells of a 384-well plate. Include vehicle (DMSO) controls.[13]
-
Enzyme Addition: Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[13]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP. Incubate for 60 minutes at room temperature.[13]
-
Reaction Termination: Stop the reaction by adding 5 µL of the stop/detection solution.[13]
-
Signal Detection: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.[13]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data against controls and plot the normalized activity versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Cell Proliferation Assay (MTT/MTS Assay)
This cell-based assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.[10]
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of cell growth (GI50).[14]
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, A431)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds or vehicle control.[10][14]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[10]
-
Viability Assessment:
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine the GI50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[14]
Western Blot Analysis for EGFR Phosphorylation
This assay is used to directly observe the inhibitory effect of a compound on EGFR autophosphorylation and the activation of its downstream signaling proteins within the cell.[12][15]
Objective: To qualitatively and semi-quantitatively assess the inhibition of EGFR phosphorylation and downstream signaling pathways (e.g., Akt, ERK).
Materials:
-
Cancer cell lines
-
Test compounds
-
EGF ligand
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[15]
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate and imaging system[12]
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with the test compound for a specified time, then stimulate with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.[12]
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., total EGFR) and a loading control (e.g., β-Actin).[12][15]
-
Data Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. The ratio of the phosphorylated protein to the total protein provides a normalized measure of protein activation.[12]
References
- 1. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Biological Activities of 2,4-diamino-6,7-dimethoxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diamino-6,7-dimethoxyquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile nucleus have demonstrated a broad spectrum of pharmacological effects, including cardiovascular, anticancer, and antimicrobial activities. This guide provides an objective comparison of the biological activities of prominent 2,4-diamino-6,7-dimethoxyquinazoline derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Cardiovascular Activity: α1-Adrenoceptor Antagonism
Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline are well-known for their potent and selective antagonism of α1-adrenergic receptors, leading to their widespread use in the treatment of hypertension and benign prostatic hyperplasia (BPH). Prazosin and Doxazosin are archetypal drugs in this class. Their mechanism of action involves the blockade of postsynaptic α1-adrenoceptors on vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[1][2][3]
Comparative α1-Adrenoceptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of Prazosin, Doxazosin, and other derivatives for α1-adrenoceptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Source |
| Prazosin | α1 | ~1.5 x 10⁻¹ | [1] |
| Doxazosin | α1 | High Affinity (nM range) | [2] |
| Derivative 25 | α1 | ~1.5 x 10⁻¹ | [1] |
| Derivative 26 | α1 | ~1.5 x 10⁻¹ | [1] |
| Quinoline Derivative 14 | α1 | 1.4 x 10⁻¹ | [3] |
Anticancer Activity
A growing body of evidence suggests that 2,4-diamino-6,7-dimethoxyquinazoline derivatives possess significant anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key signaling molecules such as receptor tyrosine kinases (e.g., EGFR) and other enzymes involved in cell proliferation and survival, like the histone methyltransferase G9a.[4]
Comparative Anticancer Activity (IC50)
The table below presents the half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| BIX-01294 (G9a inhibitor) | - | 0.067 ± 0.003 | [4] |
| Quinazoline 2 | - | 0.101 ± 0.010 | [4] |
| Quinazoline 3 | - | 0.472 ± 0.017 | [4] |
| Quinoline 41 | - | 0.017 ± 0.001 | [4] |
| Quinoline 42 | - | 0.024 ± 0.001 | [4] |
Antimicrobial Activity
Certain 2,4-diamino-6,7-dimethoxyquinazoline derivatives have also been investigated for their antimicrobial potential. These compounds can exhibit activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for selected derivatives.
| Compound | Microorganism | MIC (µg/mL) | Source |
| Quinazolinone Schiff base 4e | P. aeruginosa | 32 | [5] |
| Quinazolinone Schiff base 4e | S. aureus | 32 | [5] |
| Quinazolinone Schiff base 4m | E. coli | 128 | [5] |
| 4-substituted-6,7-dimethoxyquinazoline 7 | E. coli | 167 | [6] |
| 4-substituted-6,7-dimethoxyquinazoline 8c | B. subtilis | 167 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
α1-Adrenergic Receptor Binding Assay
This assay determines the affinity of a compound for α1-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
[³H]-Prazosin (radioligand)
-
Membrane preparations from tissues or cells expressing α1-adrenoceptors (e.g., rat brain)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phentolamine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]-Prazosin.
-
In parallel, incubate membranes with [³H]-Prazosin and a high concentration of phentolamine to determine non-specific binding.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.[7][8][9]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.[5][6]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 2,4-diamino-6,7-dimethoxyquinazoline derivatives.
References
- 1. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Verifying Molecular Weight of Quinazoline Products: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise determination of molecular weight is a critical step in the synthesis and characterization of novel quinazoline-based compounds. This guide provides an objective comparison of three common mass spectrometry ionization techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI)—for the verification of quinazoline product molecular weights. Detailed experimental protocols and a summary of performance metrics are presented to aid in the selection of the most suitable technique for your analytical needs.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Accurate mass measurement is fundamental to confirming the identity of newly synthesized quinazoline derivatives and ensuring their purity. Mass spectrometry stands as the definitive technique for this purpose, offering high sensitivity and accuracy. The choice of ionization source is paramount and depends on the physicochemical properties of the analyte and the desired analytical outcome.
A Head-to-Head Comparison of Ionization Techniques
Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that are well-suited for the analysis of small organic molecules like quinazolines, as they typically impart minimal energy to the analyte, preserving the molecular ion for accurate mass determination.[1] Each technique, however, operates on a different principle, leading to distinct advantages and limitations.
Electrospray Ionization (ESI): ESI is a widely used technique that generates ions from a liquid solution.[1] A high voltage is applied to a capillary containing the analyte solution, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[1] ESI is particularly suitable for polar and ionizable molecules and is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures.[2][3]
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound on a target plate.[4][5] A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase where they are ionized.[4] MALDI is known for its high throughput and tolerance to some sample impurities.[6] However, matrix-related peaks can interfere with the analysis of low molecular weight compounds.[5]
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is complementary to ESI.[7] The sample solution is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through chemical reactions.[3] APCI is well-suited for less polar and thermally stable small molecules that may not ionize efficiently by ESI.[2][7]
Performance Comparison
The following table summarizes the key performance characteristics of ESI, MALDI, and APCI for the analysis of small molecules, based on data from studies on pharmaceutical compounds with similar properties to quinazolines.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets | Laser-induced desorption/ionization from a matrix | Gas-phase chemical ionization |
| Typical Analytes | Polar, ionizable molecules | Broad range, including less soluble compounds | Less polar, thermally stable molecules |
| Mass Accuracy | High (< 5 ppm with HRMS) | Good to High (5-20 ppm) | High (< 5 ppm with HRMS) |
| Resolution | High | Good to High | High |
| Sensitivity (LOD) | Picomole to femtomole | Femtomole to attomole | Picomole to femtomole |
| Throughput | Moderate (with LC) to High (direct infusion) | High | Moderate (with LC) |
| Tolerance to Salts | Low | Moderate | Moderate |
| Key Advantages | Easily coupled to LC, suitable for a wide range of polar compounds.[2] | High throughput, tolerant to some impurities, good for complex mixtures.[2][6] | Excellent for less polar compounds, less susceptible to matrix effects than ESI.[7] |
| Key Disadvantages | Prone to ion suppression, requires soluble samples.[2] | Matrix interference in low mass range, potential for analyte degradation by laser.[5] | Requires analyte to be thermally stable.[7] |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
Electrospray Ionization (ESI-MS) Protocol
This protocol is designed for the direct infusion analysis of a purified quinazoline product for molecular weight confirmation.
-
Sample Preparation:
-
Prepare a stock solution of the quinazoline product in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution of 1-10 µg/mL by diluting with the same solvent. To promote ionization, 0.1% (v/v) formic acid can be added for positive ion mode, or 0.1% (v/v) ammonium hydroxide for negative ion mode.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically effective for quinazolines due to the presence of nitrogen atoms that can be readily protonated. Negative ion mode should also be tested.
-
Infusion: Introduce the working solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters:
-
Capillary Voltage: 3.0 - 4.5 kV
-
Nebulizing Gas (N₂) Pressure: 1.0 - 2.5 bar
-
Drying Gas (N₂) Flow: 4 - 8 L/min
-
Drying Gas Temperature: 180 - 250 °C
-
-
Mass Analyzer Settings:
-
Mass Range: Scan a range appropriate for the expected molecular weight of the quinazoline product (e.g., m/z 100-1000).
-
Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺, [M+K]⁺).
-
Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of the expected quinazoline product. The mass accuracy should ideally be within 5 ppm.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol
This protocol describes the preparation and analysis of a quinazoline product using a dried-droplet method.
-
Sample and Matrix Preparation:
-
Analyte Solution: Prepare a solution of the quinazoline product in a suitable volatile organic solvent (e.g., acetonitrile, methanol, or THF) at a concentration of approximately 1 mg/mL.
-
Matrix Solution: For small molecules like quinazolines, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[8] Prepare a saturated solution of the chosen matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
-
Sample Spotting:
-
On a clean MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the spot.
-
Alternatively, premix the analyte and matrix solutions in a 1:1 to 1:10 (v/v) ratio in a microcentrifuge tube before spotting 1 µL of the mixture onto the target plate.
-
Allow the droplet to air-dry completely, which will result in the co-crystallization of the analyte and matrix.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A MALDI-TOF (Time-of-Flight) mass spectrometer.
-
Ionization Mode: Positive ion reflectron mode is typically used for accurate mass determination of small molecules.
-
Laser: A nitrogen laser (337 nm) is commonly used. The laser energy should be adjusted to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.
-
Mass Analyzer Settings:
-
Mass Range: Set a mass range that includes the expected molecular weight of the quinazoline product.
-
Acquire spectra from multiple positions within the sample spot to account for any heterogeneity in the crystal formation. Average the spectra to improve the signal-to-noise ratio.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺) or other adducts.
-
Calibrate the spectrum using known standards to ensure high mass accuracy. Compare the measured mass to the theoretical exact mass.
-
Atmospheric Pressure Chemical Ionization (APCI-MS) Protocol
This protocol is suitable for the analysis of quinazoline products, particularly those with lower polarity, often coupled with LC.
-
Sample Preparation:
-
Prepare a stock solution of the quinazoline product in an HPLC-grade solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an APCI source, often coupled to an HPLC system.
-
Ionization Mode: Positive ion mode is generally preferred for quinazolines.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 0.2 - 1.0 mL/min.
-
-
APCI Source Parameters:
-
Nebulizer Gas (N₂) Pressure: 40 - 60 psi
-
Drying Gas (N₂) Flow: 5 - 10 L/min
-
Drying Gas Temperature: 300 - 400 °C
-
Vaporizer Temperature: 350 - 450 °C
-
Corona Current: 2 - 5 µA
-
-
Mass Analyzer Settings:
-
Mass Range: Scan a relevant m/z range to include the expected molecular ion.
-
-
-
Data Analysis:
-
Identify the protonated molecule ([M+H]⁺). APCI typically produces singly charged ions with minimal adduct formation.
-
Confirm the molecular weight by comparing the measured accurate mass with the theoretical value.
-
Experimental Workflow
The general workflow for verifying the molecular weight of a quinazoline product using mass spectrometry is illustrated below.
Figure 1. General workflow for molecular weight verification of quinazoline products.
Conclusion
The selection of an appropriate mass spectrometry ionization technique is crucial for the successful verification of the molecular weight of synthesized quinazoline products. ESI-MS is a robust and versatile method, especially when coupled with LC for the analysis of polar quinazoline derivatives in complex mixtures. MALDI-MS offers high throughput and is a valuable tool for rapid screening, particularly for less soluble compounds. APCI-MS serves as an excellent alternative for less polar, thermally stable quinazolines that are not amenable to ESI. By understanding the principles, advantages, and limitations of each technique, and by following optimized experimental protocols, researchers can confidently and accurately determine the molecular weights of their novel quinazoline compounds, a critical step in the drug discovery and development pipeline.
References
- 1. asdlib.org [asdlib.org]
- 2. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 5. Analysis of low molecular weight compounds using MALDI- and LDI-TOF-MS: Direct detection of active pharmaceutical ingredients in different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Comparative study of chlorinating agents like POCl₃ vs SOCl₂ for quinazolinone synthesis
A Comparative Guide to Chlorinating Agents: POCl₃ vs. SOCl₂ for Quinazolinone Synthesis
For researchers and professionals in drug development, the synthesis of 4-chloroquinazolines is a critical step, as these compounds are versatile precursors for a wide range of bioactive molecules. The conversion of a quinazolinone to its 4-chloro derivative is a key transformation, frequently accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your synthetic needs.
Mechanism of Action and ReactionKinetics
Phosphorus Oxychloride (POCl₃):
The chlorination of 4-quinazolones using POCl₃ is understood to proceed in a two-stage mechanism.[1] The first stage involves an initial phosphorylation of the quinazolinone under basic conditions at a temperature below 25 °C. This leads to the formation of phosphorylated intermediates. Controlling the temperature and maintaining basic conditions during the addition of POCl₃ is crucial to suppress the formation of pseudodimers, which can arise from the reaction between the phosphorylated intermediate and unreacted quinazolinone.[1]
Following the initial phosphorylation, the second stage involves heating the reaction mixture to between 70-90 °C.[1] This higher temperature facilitates the clean conversion of the phosphorylated intermediates into the desired chloroquinazoline. Kinetic studies suggest that while various intermediates are formed, the final product arises exclusively from the reaction of O-phosphorylated intermediates with chloride ions.[1] For an efficient conversion to the final product, a minimum of one molar equivalent of POCl₃ is required.[1]
Thionyl Chloride (SOCl₂):
Thionyl chloride is another effective reagent for the chlorination of quinazolinones.[2] The reaction is often carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF) under reflux conditions.[3] The addition of DMF leads to the in-situ formation of an iminium chloride intermediate, which is a key species in the reaction mechanism.[4] This intermediate then facilitates the chlorination of the quinazolinone. The use of SOCl₂ in conjunction with DMF has been reported to yield good results.[4]
Comparative Performance Data
The choice between POCl₃ and SOCl₂ can depend on several factors, including reaction conditions, desired yield, and the specific substrate. The following table summarizes key comparative data based on available literature.
| Parameter | POCl₃ | SOCl₂ |
| Typical Reagents | POCl₃, often with a base (e.g., Et₃N, DIPEA)[5] | SOCl₂, often with catalytic DMF[3] |
| Solvent | Can be used neat or with a non-protic solvent like toluene[2][5] | Often used neat or with a solvent[3] |
| Temperature | Two-stage: < 25 °C for phosphorylation, then 70-90 °C for chlorination[1] | Typically refluxing conditions[2][3] |
| Reaction Time | Varies, can be several hours[5] | Typically around 2-4 hours[2][6][7] |
| Reported Yield | Can be variable, with some reports of lower yields[5] | Often reported with good to high yields (e.g., 88%)[3] |
| Work-up | Quenching with cold water or ice can lead to hydrolysis back to starting material. Quenching in a cold basic solution (e.g., NaHCO₃) is recommended.[5] | Quenching with cold water followed by extraction is a common procedure.[3] |
| Toxicity | Considered more toxic[5] | Considered less toxic compared to POCl₃[5] |
Experimental Protocols
Chlorination using POCl₃
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend the quinazolin-4(3H)-one (1.0 equivalent) in POCl₃ (8 mL per 340 mg of starting material).[8]
-
Heat the mixture to 110 °C and maintain for 2 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully evaporate the excess POCl₃ under reduced pressure.
-
Partition the crude residue between CH₂Cl₂ and a 5% aqueous NaHCO₃ solution.[8]
-
Separate the organic layer and wash it sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinazoline.[8]
Chlorination using SOCl₂ with catalytic DMF
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Quinazolin-4(3H)-one derivative
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Cold water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirring suspension of the quinazolin-4(3H)-one derivative (e.g., 1.00 g, 3.90 mmol) in thionyl chloride (30 mL) at room temperature, add DMF (1 mL) dropwise.[3]
-
Heat the mixture to reflux and maintain for 2 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully pouring the mixture into cold water.
-
Extract the product with dichloromethane.[3]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the 4-chloroquinazoline derivative.[3]
Logical Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of 4-chloroquinazoline from a quinazolinone precursor using either POCl₃ or SOCl₂.
Caption: Experimental workflow for quinazolinone chlorination.
Conclusion
Both POCl₃ and SOCl₂ are effective reagents for the synthesis of 4-chloroquinazolines from their corresponding quinazolinones. The choice between them may be influenced by factors such as the specific substrate, available equipment, and safety considerations. SOCl₂ with catalytic DMF often provides a more straightforward procedure with good yields and may be preferred due to its lower toxicity. However, the two-stage POCl₃ method allows for more control over the reaction intermediates, which could be advantageous for certain complex substrates. It is recommended to perform small-scale optimization experiments to determine the most suitable conditions for a specific quinazolinone derivative.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Regioselectivity in Nucleophilic Aromatic Substitution of Dichloroquinazolines
For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution (SNAr) on dichloroquinazolines is paramount for the rational design and synthesis of novel therapeutic agents. The quinazoline scaffold is a cornerstone in medicinal chemistry, and the ability to selectively functionalize it dictates the biological activity of the resulting compounds. This guide provides an in-depth comparison of the regioselectivity of SNAr reactions on various dichloroquinazoline isomers, supported by experimental data and detailed protocols.
The position of the chlorine atoms on the quinazoline ring significantly influences the regiochemical outcome of nucleophilic attack. The inherent electronic properties of the quinazoline nucleus, particularly the electron-deficient nature of the pyrimidine ring, render the carbons bearing chlorine atoms susceptible to nucleophilic substitution. However, the reactivity of these positions is not equal, leading to a high degree of regioselectivity that can be exploited for targeted synthesis.
The Decisive Role of Chlorine Positioning: A Comparative Analysis
The most extensively studied substrate, 2,4-dichloroquinazoline, serves as a classic example of regioselective SNAr. Under mild reaction conditions, nucleophilic attack preferentially occurs at the C4 position.[1][2] This selectivity is attributed to superior stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[3] More rigorous computational studies, including Density Functional Theory (DFT) calculations, have corroborated these empirical observations. These studies reveal that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[4][5] Consequently, the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position.[4] Substitution at the C2 position is achievable but necessitates more forcing conditions, such as higher temperatures.[2]
While data on other dichloroquinazoline isomers is less abundant, the principles of electronic activation and steric hindrance remain the guiding factors in predicting their reactivity. For instance, in 4,7-dichloroquinoline, a related heterocyclic system, the chlorine at the 4-position is readily displaced by nucleophiles, a critical step in the synthesis of several antimalarial drugs. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for SNAr.
Quantitative Analysis of Regioselectivity
The following tables summarize quantitative data from various studies, showcasing the regioselectivity of SNAr reactions on dichloroquinazolines with a focus on amine nucleophiles.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline with Various Amines [1]
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | Ethanol | - | Reflux | 4 | 2-Chloro-4-anilinoquinazoline | 85 |
| 4-Methoxyaniline | Isopropanol | - | Reflux | 3 | 2-Chloro-4-(4-methoxyanilino)quinazoline | 92 |
| Benzylamine | Acetonitrile | Et₃N | Room Temp | 12 | 2-Chloro-4-(benzylamino)quinazoline | 88 |
| Piperidine | THF | - | Room Temp | 6 | 4-(Piperidin-1-yl)-2-chloroquinazoline | 95 |
| Hydrazine Hydrate | Ethanol | - | 0-5 | 2 | 2-Chloro-4-hydrazinylquinazoline | ~90 |
Table 2: Comparison of Reaction Conditions for Monosubstitution of Dichloroquinazolines
| Dichloroquinazoline Isomer | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloroquinazoline | Aniline | Ethanol | Reflux, 4h | 2-Chloro-4-anilinoquinazoline | 85 | [1] |
| 4,7-Dichloroquinoline | 1,3-Diaminopropane | Ethanol | Reflux | 7-Chloro-N-(3-aminopropyl)quinolin-4-amine | Not specified | General Protocol |
| 4-Chloro-6,7-dimethoxyquinazoline | Substituted anilines | Isopropanol | Reflux, 5h | 4-Anilino-6,7-dimethoxyquinazoline | High | General Protocol |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting. The following are representative experimental protocols for the nucleophilic aromatic substitution of dichloroquinazolines.
General Procedure for the Regioselective Synthesis of 4-Amino-2-chloroquinazolines[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution. If the amine salt is used, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.) should be added.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol for Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline
-
Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 eq.) in a solvent such as ethanol or DMF, add the desired amine nucleophile (1.0-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can often be isolated by precipitation upon the addition of water, followed by filtration. Alternatively, the product can be extracted with a suitable organic solvent. The crude product is then purified by recrystallization or column chromatography.
Mechanistic Insights and Visualizations
The regioselectivity of the SNAr on 2,4-dichloroquinazoline can be visualized through the following reaction pathway diagram. The mechanism proceeds via a Meisenheimer intermediate, and the relative stability of this intermediate dictates the preferred site of attack.
Caption: SNAr mechanism on 2,4-dichloroquinazoline.
The above diagram illustrates the two possible pathways for nucleophilic attack on 2,4-dichloroquinazoline. The attack at the C4 position is kinetically and thermodynamically favored under mild conditions, leading to the formation of the 4-substituted product.
For a more generalized workflow applicable to various dichloroquinazolines, the following logical diagram can be considered:
Caption: General experimental workflow for SNAr.
This guide provides a foundational understanding of the regioselectivity in nucleophilic aromatic substitution of dichloroquinazolines. For researchers in drug discovery, a firm grasp of these principles is essential for the efficient and predictable synthesis of novel quinazoline-based compounds. While 2,4-dichloroquinazoline is well-studied, further research into the reactivity of other dichloroquinazoline isomers will undoubtedly open new avenues for the development of innovative therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Degradation Product Analysis of 4-Chloro-6,7-diethoxyquinazoline: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability and degradation profile of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the stability of 4-Chloro-6,7-diethoxyquinazoline and its degradation products. Due to the limited publicly available stability data for this compound, this guide leverages extensive data from structurally analogous and commercially significant quinazoline-based tyrosine kinase inhibitors, such as erlotinib, gefitinib, and vandetanib. These compounds share the core quinazoline scaffold and their stability profiles offer valuable insights into the potential degradation pathways of this compound.
Introduction to this compound and its Analogs
This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its quinazoline core, substituted with a chlorine atom and two ethoxy groups, makes it a versatile building block in medicinal chemistry. Notably, it is a key precursor in the production of several tyrosine kinase inhibitors (TKIs) used in oncology.
This guide will focus on the stability profiles of the following representative quinazoline-based drugs, which can be considered functional alternatives or compounds synthesized from similar quinazoline intermediates:
-
Erlotinib: A reversible epidermal growth factor receptor (EGFR) inhibitor.
-
Gefitinib: A selective inhibitor of EGFR's tyrosine kinase domain.
-
Vandetanib: A multi-kinase inhibitor targeting VEGFR, EGFR, and RET tyrosine kinases.
-
Lapatinib: A dual tyrosine kinase inhibitor of both EGFR and HER2/neu receptors.
Understanding the degradation pathways of these established drugs provides a robust framework for predicting and analyzing the stability of this compound.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1] The following table summarizes the degradation behavior of erlotinib, gefitinib, and vandetanib under acidic, basic, oxidative, thermal, and photolytic stress.
| Stress Condition | Erlotinib[1][2] | Gefitinib[3] | Vandetanib[4] |
| Acidic Hydrolysis | Susceptible to degradation. | Significant degradation with one major degradation product. | Significant degradation with one degradation product observed (85.73% recovery).[4] |
| Alkaline Hydrolysis | Susceptible to degradation. | Significant degradation with one major degradation product. | Significant degradation with a degradation product observed. |
| Oxidative Degradation | Stable. | Minor degradation (2.34%). | Stable (87.52% recovery) with no degradation peak observed.[4] |
| Thermal Degradation | Stable. | Minor degradation (1.15%). | Stable (98.95% recovery) with no degradation product observed.[4] |
| Photolytic Degradation | Degrades in solution, stable in solid state. | Minor degradation (1.15%). | Stable (98.53% recovery) with no degradation product observed.[4] |
Potential Degradation Pathways
The degradation of quinazoline derivatives often involves hydrolysis of the 4-chloro substituent and modifications to the side chains. Based on studies of analogous compounds, the primary degradation pathways for this compound and related molecules likely involve:
-
Hydrolysis: Under acidic and basic conditions, the chlorine atom at the C4 position of the quinazoline ring is susceptible to hydrolysis, leading to the formation of the corresponding 4-hydroxyquinazoline derivative.
-
Oxidation: While many quinazoline cores are relatively stable to oxidation, modifications to substituent groups can occur.
-
Photodegradation: Exposure to light, particularly in solution, can lead to the formation of a variety of degradation products through complex reaction pathways.[1][5]
Diagram: Generalized Degradation Pathway of a 4-Chloroquinazoline Derivative
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark: Novel Quinazoline Derivatives versus Erlotinib in EGFR Inhibition
For Immediate Release
In the landscape of targeted cancer therapy, the quest for more potent and selective inhibitors of the Epidermal Growth factor Receptor (EGFR) is a continuous endeavor. This guide provides a comparative analysis of emerging novel quinazoline derivatives against the FDA-approved EGFR inhibitor, erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental protocols, and the underlying molecular pathways.
Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with specific EGFR mutations.[1] It functions by reversibly binding to the ATP-binding pocket of the EGFR tyrosine kinase, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades that drive cell proliferation and survival.[1][2] However, the emergence of drug resistance has necessitated the development of next-generation inhibitors.[3][4] The quinazoline scaffold has proven to be a highly effective pharmacophore for designing potent EGFR inhibitors, with several derivatives showing promise in overcoming the limitations of earlier drugs.[5][6]
Comparative Efficacy: In Vitro Studies
The inhibitory potential of novel quinazoline derivatives is typically assessed through biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) being key metrics for comparison.
Biochemical Assays: EGFR Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified EGFR protein.[7] The following table summarizes the IC50 values of several novel quinazoline derivatives in comparison to erlotinib against wild-type (wt) and mutant EGFR kinases.
| Compound ID | EGFRwt IC50 (nM) | EGFRT790M/L858R IC50 (nM) | Reference Compound | EGFRwt IC50 (nM) | EGFRT790M/L858R IC50 (nM) | Reference |
| Compound 8 | 0.8 | 2.7 | Afatinib | 0.6 | 3.5 | [6] |
| Compound 7i | 17.32 | - | Erlotinib | 33.25 | - | [8] |
| Compound 18 | 10.29 | - | Erlotinib | 11.65 | - | [9] |
| Compound 6h | - | Potent Inhibition | Osimertinib | - | Potent Inhibition | [3] |
Cell-Based Assays: Anti-proliferative Activity
Cell-based assays evaluate the effect of inhibitors on the proliferation of cancer cell lines that are dependent on EGFR signaling.[7] The table below presents the anti-proliferative activity of selected novel quinazoline derivatives against various cancer cell lines, benchmarked against erlotinib and other standards.
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) | Reference |
| Compound 13 | A549 | 7.35 | Gefitinib | A549 | 21.17 | [9] |
| Compound 13 | H1975 | 3.01 | Gefitinib | H1975 | 9.08 | [9] |
| Compound 20 | HepG2 | 12 | Erlotinib | HepG2 | 25 | [9] |
| Compound 20 | MCF-7 | 3 | Erlotinib | MCF-7 | 20 | [9] |
| Compound 6n | MCF-7 | 3 | Erlotinib | MCF-7 | 20 | [10] |
| Compound 6n | HepG2 | 16 | Erlotinib | HepG2 | 25 | [10] |
| LU1501 | SK-BR-3 | 10.16 | Erlotinib | - | - | [11] |
In Vivo Antitumor Activity
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of novel drug candidates. In a study involving NCI-H1975 lung cancer xenografts in mice, novel quinazoline derivatives demonstrated significant tumor growth inhibition.[3] Another study showed that the novel derivative LU1501 resulted in a notably smaller tumor volume in a SK-BR-3 tumor model compared to both erlotinib and afatinib.[11] Erlotinib itself has been shown to dose-dependently inhibit tumor growth in H460a and A549 NSCLC xenograft models.[12]
Mechanism of Action: EGFR Signaling Pathway
Quinazoline-based inhibitors, including erlotinib and its novel derivatives, act as competitive inhibitors at the ATP-binding site within the EGFR kinase domain.[5][13] This action prevents the autophosphorylation of the receptor, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. The two major pathways affected are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.[2][5][13]
EGFR signaling pathways and the mechanism of quinazoline-based inhibitors.[5]
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of inhibitor potency. Below are detailed methodologies for key in vitro assays.
EGFR Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., novel quinazoline derivative) and a reference inhibitor (e.g., erlotinib) in kinase buffer. Prepare solutions of EGFR enzyme, substrate, and ATP in the same buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the test compound or vehicle (DMSO). Add the EGFR enzyme and substrate solution. Initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[14] Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[7][14]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data and plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
Workflow for a biochemical EGFR kinase assay.
Cell Proliferation Assay (MTS or CellTiter-Glo®)
This cell-based assay determines the effect of an inhibitor on the proliferation of EGFR-dependent cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density and allow them to attach for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound and reference inhibitor in the culture medium. Replace the existing medium in the wells with the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[7][15]
-
Viability Assessment:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[7]
-
CellTiter-Glo® Assay: Add an equal volume of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal.[5][15]
-
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and plot the normalized viability versus the logarithm of the compound concentration to determine the GI50 value.[15]
Workflow for a cell-based proliferation assay.
Conclusion
The development of novel quinazoline derivatives represents a promising avenue in the pursuit of more effective EGFR-targeted cancer therapies. The data presented herein indicates that several new compounds exhibit superior or comparable inhibitory activity to erlotinib, particularly against resistant mutations and in various cancer cell lines. The provided experimental protocols offer a standardized framework for the continued evaluation and benchmarking of these next-generation inhibitors. Further in vivo studies and clinical trials will be essential to fully elucidate the therapeutic potential of these novel agents.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 12. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-6,7-diethoxyquinazoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6,7-diethoxyquinazoline, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.
Disclaimer: The following information is based on safety data sheets for the closely related compound, 4-Chloro-6,7-dimethoxyquinazoline. Due to their structural similarity, this compound should be handled with a comparable level of caution. This guide is for informational purposes and should be supplemented by a formal consultation with a licensed hazardous waste disposal service and a thorough review of local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be familiar with the hazard classifications of the material and the required personal protective equipment (PPE).
Hazard Identification and Classification:
While specific data for this compound may vary, the analogous compound 4-Chloro-6,7-dimethoxyquinazoline is consistently classified with the following hazards.[1][2][3] It is prudent to assume a similar hazard profile for this compound.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Requirements:
To mitigate the risks associated with handling this compound, the following PPE is mandatory.[2][5]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact which can lead to irritation.[5] |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if generating dust. | Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[6] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[5] Attempting to neutralize or treat the chemical in-house without the proper expertise and equipment can lead to hazardous reactions and non-compliant disposal.
1. Waste Collection and Storage:
- Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
- Container: The container should be made of a material compatible with the chemical and be in good condition to prevent leaks.
- Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.
- Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal company.[1][7]
2. Arranging for Professional Disposal:
- Contact a Licensed Vendor: Identify and contact a certified hazardous waste disposal company. Provide them with the safety data sheet (SDS) for the compound (or the analogous 4-Chloro-6,7-dimethoxyquinazoline if a specific one is unavailable) to ensure they can handle the waste stream appropriately.
- Follow Vendor Instructions: The disposal company will provide specific instructions for packaging, labeling, and pickup. Adhere to these instructions meticulously.
3. Accidental Spill Cleanup: In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Disposal Decision Workflow
The logical flow for making decisions regarding the disposal of this compound is outlined in the diagram below. This workflow emphasizes safety, compliance, and the critical role of professional disposal services.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Page loading... [wap.guidechem.com]
Essential Safety and Operational Guide for 4-Chloro-6,7-diethoxyquinazoline
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 4-Chloro-6,7-diethoxyquinazoline. The recommendations are founded on the hazardous properties of structurally analogous compounds, such as other chlorinated heterocyclic molecules. Strict adherence to these protocols is imperative for ensuring personal and environmental safety.
Hazard Summary
| Hazard Classification | Description | Source/Analogy |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1] | General precaution for chlorinated heterocyclic compounds.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4][5] | A common property of many chemical substances. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4][5] | Direct contact can cause significant eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][6] | Inhalation of dust or aerosols should be avoided. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times within the designated work area.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[7][8] | To protect against splashes and airborne particles. |
| Skin Protection | A fully buttoned lab coat and chemically resistant gloves (e.g., nitrile) are necessary. Double gloving is recommended.[3][7] | To prevent skin contact and irritation. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended, especially when handling the solid or creating solutions.[3] | To prevent inhalation of hazardous dust or vapors. |
| Footwear | Closed-toe shoes are mandatory. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Verify the proper functioning of the chemical fume hood.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don all required PPE as detailed above.
-
-
Handling the Compound:
-
When weighing the solid, perform the task within the fume hood.
-
Use a dedicated spatula and weighing vessel.
-
Keep the container with the compound tightly sealed when not in use.[6]
-
-
Post-Handling:
-
Thoroughly clean all non-disposable equipment with a suitable solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as outlined in the disposal plan.
-
Carefully remove PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling.[9]
-
Disposal Plan
The proper disposal of this compound and any associated contaminated materials is vital to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, pipette tips, and excess reagents, must be collected in a designated and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Solid Waste: Collect all solid waste in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[9] Do not pour any waste down the drain.[9]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Response Protocol
Caption: Emergency response procedures for exposure to this compound.
References
- 1. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
